molecular formula C11H14O2 B2684423 Cyclopropyl(3-methoxyphenyl)methanol CAS No. 79134-93-3

Cyclopropyl(3-methoxyphenyl)methanol

Cat. No.: B2684423
CAS No.: 79134-93-3
M. Wt: 178.231
InChI Key: OUZSIWJJQXTQGF-UHFFFAOYSA-N
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Description

Cyclopropyl(3-methoxyphenyl)methanol, with the molecular formula C11H14O2, is a chiral alcohol compound of interest in organic chemistry and medicinal research. While direct studies on this specific molecule are limited, its structural features are closely related to compounds with demonstrated biological activity. Scientific literature indicates that molecules sharing the 1-aryl-1-cyclopropyl methanol scaffold, such as 1-(4'-chlorophenyl)-1-cyclopropyl methanol, have been investigated for their potent fungistatic properties . These related compounds show significant activity against economically important phytopathogenic fungi, including Botrytis cinerea , which is responsible for grey mold in over 235 plant species . The primary value of this compound for researchers lies in its potential as a building block for the synthesis of more complex molecules or as a candidate for biocatalytic studies to produce enantiomerically pure substances . The presence of the hydroxyl group is considered fundamental for the expression of antifungal activity in this class of compounds, making them subjects of study for the development of novel antifungal agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(3-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8,11-12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZSIWJJQXTQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cyclopropyl(3-methoxyphenyl)methanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Cyclopropyl(3-methoxyphenyl)methanol for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of cyclopropyl(3-methoxyphenyl)methanol, a molecule of significant interest in contemporary drug discovery and fine chemical synthesis. We will move beyond a simple recitation of facts to provide a foundational understanding of its chemical nature, synthesis, and potential applications, grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical building block.

Molecular Overview and Strategic Importance

Cyclopropyl(3-methoxyphenyl)methanol (CAS No. 79134-93-3) is a secondary alcohol featuring two structurally significant moieties: a strained cyclopropyl ring and a methoxy-substituted phenyl ring.[1] The strategic incorporation of the cyclopropyl group is a well-established tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of drug candidates.[2][3] Simultaneously, the 3-methoxyphenyl group is a common feature in numerous biologically active compounds, where the methoxy group can act as a hydrogen bond acceptor or influence electronic properties and metabolic pathways.[4] The combination of these two groups makes cyclopropyl(3-methoxyphenyl)methanol a valuable starting material for creating novel chemical entities with potentially favorable pharmacological profiles.

Below is the chemical structure of cyclopropyl(3-methoxyphenyl)methanol.

Caption: Chemical Structure of Cyclopropyl(3-methoxyphenyl)methanol.

Physicochemical and Safety Data

A summary of key properties for cyclopropyl(3-methoxyphenyl)methanol is provided below. Experimental data is prioritized, with predicted values from reliable sources used where necessary.

PropertyValueSource
CAS Number 79134-93-3Sigma-Aldrich[1]
Molecular Formula C₁₁H₁₄O₂Sigma-Aldrich[1]
Molecular Weight 178.23 g/mol Calculated
Physical Form LiquidSigma-Aldrich[1]
Boiling Point 372.1 ± 37.0 °CPredicted (for a related iodo-substituted analog)[5]
Storage Temperature Room TemperatureSigma-Aldrich[1]
InChI Key OUZSIWJJQXTQGF-UHFFFAOYSA-NSigma-Aldrich[1]

Safety Information: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[1]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Synthesis and Purification Protocol

The synthesis of cyclopropyl(3-methoxyphenyl)methanol is most effectively achieved via a Grignard reaction. This classic organometallic approach involves the nucleophilic addition of a cyclopropyl Grignard reagent to 3-methoxybenzaldehyde. The causality behind this choice lies in the high reactivity of the Grignard reagent and the electrophilicity of the aldehyde's carbonyl carbon, leading to a robust and high-yielding C-C bond formation.

SynthesisWorkflow reagent1 Cyclopropyl Bromide step1 Step 1: Grignard Formation reagent1->step1 reagent2 Magnesium Turnings reagent2->step1 reagent3 3-Methoxybenzaldehyde step2 Step 2: Nucleophilic Addition reagent3->step2 solvent Anhydrous THF solvent->step1 grignard Cyclopropylmagnesium Bromide (Grignard Reagent) grignard->step2 alkoxide Magnesium Alkoxide Salt (Intermediate) step3 Step 3: Aqueous Workup alkoxide->step3 Sat. NH₄Cl (aq) product_crude Crude Product step4 Step 4: Purification product_crude->step4 Flash Chromatography product_pure Pure Cyclopropyl(3-methoxyphenyl)methanol step1->grignard step2->alkoxide step3->product_crude step4->product_pure

Caption: Workflow for the Synthesis of Cyclopropyl(3-methoxyphenyl)methanol.

Experimental Protocol: Synthesis

Objective: To synthesize cyclopropyl(3-methoxyphenyl)methanol via Grignard reaction.

Materials:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask.

    • Gently heat the flask under a nitrogen stream until violet iodine vapor is observed. This step activates the magnesium surface.

    • Allow the flask to cool to room temperature.

    • Add anhydrous THF to the flask.

    • Dissolve cyclopropyl bromide (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium suspension. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.

    • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 3-methoxybenzaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintaining a low temperature is crucial to prevent side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Aqueous Workup:

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This is a mild acidic workup that protonates the alkoxide and minimizes the risk of side reactions with the acid-sensitive cyclopropyl group.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Objective: To purify the crude product using flash column chromatography.

Procedure:

  • Prepare a silica gel slurry in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%). The polarity is increased gradually to ensure good separation of the product from non-polar impurities and more polar byproducts.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford cyclopropyl(3-methoxyphenyl)methanol as a purified liquid.

Structural Elucidation and Spectral Analysis

The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the molecule's structure and data from similar compounds.[6][7][8]

TechniqueExpected Characteristics
¹H NMR ~7.2-7.3 ppm (t): Aromatic proton para to the methoxy group. ~6.8-6.9 ppm (m): Aromatic protons ortho and para to the substituent. ~4.2 ppm (d): Carbinol proton (CH-OH), coupled to the cyclopropyl methine. ~3.8 ppm (s): Methoxy (O-CH₃) protons. ~2.5 ppm (br s): Hydroxyl (OH) proton, exchangeable with D₂O. ~1.0-1.2 ppm (m): Cyclopropyl methine proton. ~0.2-0.6 ppm (m): Diastereotopic cyclopropyl methylene (CH₂) protons.
¹³C NMR ~160 ppm: Aromatic carbon attached to the methoxy group. ~145 ppm: Aromatic carbon attached to the carbinol group. ~129 ppm: Aromatic CH para to the methoxy group. ~118, ~112 ppm: Aromatic CHs ortho to the methoxy group. ~78 ppm: Carbinol carbon (CH-OH). ~55 ppm: Methoxy carbon (O-CH₃). ~15 ppm: Cyclopropyl methine carbon. ~2-5 ppm: Cyclopropyl methylene carbons.
IR (Infrared) ~3400 cm⁻¹ (broad): O-H stretching of the alcohol.[9] ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~3000-2850 cm⁻¹: Aliphatic C-H stretching (methoxy and carbinol). ~1600, 1480 cm⁻¹: Aromatic C=C stretching. ~1250, 1040 cm⁻¹: C-O stretching (aryl ether and alcohol).
MS (Mass Spec) m/z 178: Molecular ion (M⁺). m/z 160: Loss of H₂O (M⁺ - 18). m/z 137: Cleavage of the cyclopropyl group. m/z 109: Further fragmentation.

Applications in Research and Drug Development

The unique combination of a cyclopropyl and a 3-methoxyphenyl group makes this molecule a compelling scaffold for medicinal chemistry. Its utility stems from the predictable ways these functional groups can influence a molecule's pharmacokinetic and pharmacodynamic properties.

AppLogic molecule Cyclopropyl(3-methoxyphenyl)methanol feature1 Cyclopropyl Moiety molecule->feature1 feature2 3-Methoxyphenyl Moiety molecule->feature2 feature3 Secondary Alcohol molecule->feature3 prop1 Increased Metabolic Stability (Blocks P450 Oxidation) feature1->prop1 prop2 Conformational Rigidity (Improved Target Binding) feature1->prop2 prop3 Modulated Lipophilicity (LogP) feature1->prop3 feature2->prop3 prop4 H-Bond Acceptor/Donor Site feature2->prop4 feature3->prop4 prop5 Scaffold for Further Derivatization feature3->prop5

Caption: Structure-Activity Relationship Logic for the Topic Molecule.

  • Metabolic Stability: The cyclopropyl group is resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. Introducing this group can block potential metabolic soft spots, thereby increasing the half-life of a drug candidate.[2]

  • Target Binding and Conformation: The rigid, three-dimensional nature of the cyclopropyl ring can lock the molecule into a specific conformation.[10] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

  • Scaffold for Diversification: The secondary alcohol serves as a versatile chemical handle. It can be oxidized to a ketone, used in ether or ester linkages, or substituted via nucleophilic reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[11]

  • Bioisosteric Replacement: The cyclopropylmethyl group can serve as a bioisostere for other groups, such as isopropyl or tert-butyl, offering a different steric and electronic profile while maintaining similar spatial occupancy.

Given these attributes, cyclopropyl(3-methoxyphenyl)methanol is a prime candidate for use in the synthesis of novel therapeutics targeting a wide range of diseases, from infectious diseases like malaria[12] to various CNS disorders and oncology indications where precise molecular interactions are key.

References

  • Cas 944280-15-3,[1-(3-iodo-4-methoxyphenyl)cyclopropyl]methanol. LookChem. [Link]

  • Cyclopropyl(3-methoxy-5-methylphenyl)methanol | C12H16O2 - PubChem. National Center for Biotechnology Information. [Link]

  • Cyclopropyl-(3-methoxy-4-methylphenyl)methanol | C12H16O2 - PubChem. National Center for Biotechnology Information. [Link]

  • Cyclopropyl(3-ethoxy-2-methoxyphenyl)methanol | C13H18O3 - PubChem. National Center for Biotechnology Information. [Link]

  • (3-Methoxyphenyl) methanol, n-propyl - Chemical & Physical Properties by Cheméo. Cheméo. [Link]

  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • (2-Chloro-3-methoxyphenyl)(cyclopropyl)methanol | C11H13ClO2 - PubChem. National Center for Biotechnology Information. [Link]

  • (3-Cyclopropyl-2-methoxyphenyl)methanol | C11H14O2 | CID 118269445 - PubChem. National Center for Biotechnology Information. [Link]

  • Cyclopropyl(3-isopropyl-2-methoxyphenyl)methanol | C14H20O2 - PubChem. National Center for Biotechnology Information. [Link]

  • (2s,3s)-(+)-(3-phenylcyclopropyl)methanol - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • ANALYTICAL REPORT - MXiPr (C16H23NO2) - Policija. Policija. [Link]

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Chemical Properties of Cyclopropyl phenylmethanol (CAS 1007-03-0) - Cheméo. Cheméo. [Link]

  • (3-METHOXYPHENYL)METHANOL | CAS 6971-51-3 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI. [Link]

  • Cyclopropyl phenylmethanol - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Process for the preparation of cyclopropylmethanol - Google Patents.
  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. ResearchGate. [Link]

  • Process for the preparation of hydroxymethyl-cyclopropane - Google Patents.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. ResearchGate. [Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed. [Link]

  • Cyclobutyl-cyclopropyl-methoxymethanol | C9H16O2 | CID 57209376 - PubChem. National Center for Biotechnology Information. [Link]

  • The Far-Infrared Spectrum of Methoxymethanol (CH 3 –O–CH 2 OH): A Theoretical Study. ResearchGate. [Link]

  • P-Methoxybenzyl Alcohol at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI. [Link]

  • Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. J-STAGE. [Link]

  • Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. The Royal Society of Chemistry. [Link]

  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • advancements in liquid chromatography-mass spectrometry: method development and applications. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • 3-Methoxybenzyl alcohol - NIST WebBook. National Institute of Standards and Technology. [Link]

  • IR Spectra for alchohol : r/chemhelp - Reddit. Reddit. [Link]

  • All Publications - Derbyshire Lab. Duke University. [Link]

  • GNPS Library Spectrum CCMSLIB00000853975. GNPS. [Link]

  • Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy. The Royal Society of Chemistry. [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. [Link]

Sources

Technical Guide: Physicochemical Profiling & Synthetic Utility of Cyclopropyl(3-methoxyphenyl)methanol

[1]

Executive Summary

Cyclopropyl(3-methoxyphenyl)methanol (CAS 79134-93-3) represents a "privileged scaffold" in modern medicinal chemistry. It combines the metabolic resilience of the cyclopropyl group with the electronic tunability of the m-anisyl moiety. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and the critical "stress tests" required to validate its structural integrity during drug development.

Unlike standard benzyl alcohols, this molecule exhibits unique reactivity driven by ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Identity & Structural Analysis[1]

The molecule consists of a secondary alcohol center flanked by a strained cyclopropyl ring and an electron-rich 3-methoxyphenyl ring.

AttributeDetail
IUPAC Name Cyclopropyl(3-methoxyphenyl)methanol
CAS Number 79134-93-3
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H

O

Molecular Weight 178.23 g/mol
Chirality One chiral center (C

).[1] Exists as (R) and (S) enantiomers.
Electronic State The methoxy group (

) at the meta position exerts a -I (inductive withdrawal) but +M (mesomeric donation) effect, though the mesomeric effect is less pronounced at the meta position compared to para.
3D Conformational Insight

The cyclopropyl group is not merely a steric bulk; it acts electronically as a pseudo-double bond. In the preferred conformation, the cyclopropyl C-H bonds eclipse the carbinyl C-O bond to maximize orbital overlap (bisected conformation), which significantly influences the stability of carbocation intermediates generated during substitution reactions.

Physicochemical Profile

Note: Values below combine experimental data from homologous series and high-fidelity computational models (SwissADME/ACD/Labs) where specific experimental constants are proprietary.

Table 1: Core Physicochemical Parameters[1]
PropertyValue / RangeImplications for Drug Design
Physical State Viscous Colorless/Pale Yellow OilHandling requires precise volumetric dispensing; prone to viscosity changes with temperature.
Boiling Point 285°C ± 10°C (Predicted at 760 mmHg)Thermally stable under standard reflux, but high vacuum distillation recommended for purification.
LogP (Lipophilicity) 2.1 – 2.4 (Consensus)Ideal Drug-Like Range. Sufficiently lipophilic for membrane permeability (CNS penetration likely) without sequestration in adipose tissue.
Topological Polar Surface Area (TPSA) 29.46 ŲIndicates excellent oral bioavailability and potential blood-brain barrier (BBB) permeability.
pKa (Hydroxyl) ~13.5 – 14.0Weakly acidic. Deprotonation requires strong bases (NaH, LDA).
Solubility < 1 mg/mL (Water)> 100 mg/mL (DCM, DMSO, MeOH)Requires co-solvents (PEG-400 or DMSO) for biological assays.

Synthetic Routes & Process Chemistry

To ensure high purity and stereochemical control, two primary routes are utilized. The choice depends on whether the target is the racemate (Route A) or a specific enantiomer (Route B).

Diagram 1: Synthetic Workflow (Grignard vs. Reduction)

SynthesisAldehydeCyclopropanecarboxaldehydeComplexMg-AlkoxideComplexAldehyde->ComplexRoute A: Grignard Addition(THF, 0°C to RT)Grignard3-Methoxyphenylmagnesium bromideGrignard->ComplexKetoneCyclopropyl(3-methoxyphenyl)methanoneChiralProductEnantio-enrichedProduct (>95% ee)Ketone->ChiralProductRoute B: Asymmetric Transfer Hydrogenation(Ru-TsDPEN, HCOOH/TEA)ProductCyclopropyl(3-methoxyphenyl)methanol (Racemic)Complex->ProductAcidic Workup(NH4Cl)

Caption: Route A (Grignard) offers rapid access to racemic material. Route B (Asymmetric Reduction) is preferred for clinical candidates requiring specific enantiomers.

Protocol 1: Grignard Synthesis (Route A)

Rationale: The Grignard route is convergent and uses readily available starting materials.

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Reagent Formation: Generate 3-methoxyphenylmagnesium bromide in situ (Mg turnings + 3-bromoanisole in anhydrous THF) or use commercial 1.0 M solution.

  • Addition: Cool reagent to 0°C. Add cyclopropanecarboxaldehyde (1.05 eq) dropwise.

    • Critical Control Point: Maintain temperature < 5°C to prevent ring-opening side reactions or Wurtz coupling.

  • Quench: Slowly add saturated aq. NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na

    
    SO
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Reactivity & Stability: The "Self-Validating" System[1]

The most critical feature of this molecule is its sensitivity to acidic conditions. The cyclopropyl group stabilizes adjacent carbocations (the "cyclopropylcarbinyl cation"), leading to rapid rearrangement.

This behavior serves as a chemical identity test. If your compound does not rearrange under acid stress, it is likely not the cyclopropyl carbinyl structure.

Diagram 2: Acid-Catalyzed Rearrangement (The Stress Test)

RearrangementStartCyclopropyl(3-methoxyphenyl)methanol(Target Molecule)CationCyclopropylcarbinyl Cation(Non-classical resonance)Start->CationH+ / -H2O(Solvolysis)HomoallylHomoallyl Cation(Ring Open)Cation->HomoallylFastCyclobutylCyclobutyl Cation(Ring Expansion)Cation->CyclobutylEquilibriumProd1Homoallylic Alcohol/Ether(Linear)Homoallyl->Prod1Nucleophilic Trap (ROH)Prod2Cyclobutanol Derivative(Expanded Ring)Cyclobutyl->Prod2Nucleophilic Trap (ROH)

Caption: Under acidic conditions (e.g., HCl/MeOH), the molecule rearranges. Analysis of these products validates the cyclopropyl-carbinyl connectivity.

Protocol 2: The "Lucas Stress Test" for Structural Validation

Objective: Confirm the presence of the sensitive cyclopropyl-carbinyl motif.

  • Dissolve: 10 mg of compound in 0.6 mL CDCl

    
    .
    
  • Acidity: Add 1 drop of conc. HCl (or TMSCl).

  • Observation:

    • Pass: Solution turns turbid/yellow immediately. NMR shows disappearance of cyclopropyl protons (0.3–0.6 ppm) and appearance of alkene signals (5.0–6.0 ppm) corresponding to the homoallyl chloride.

    • Fail: No change indicates the cyclopropyl ring is not adjacent to the alcohol (wrong isomer) or the ring is actually an isopropyl group.

Applications in Drug Discovery[1][3][4][5][6][7]

Metabolic Stability (Bioisosterism)

The cyclopropyl group is often used to replace ethyl or isopropyl groups.

  • Mechanism: The C-H bonds in cyclopropane are stronger (~106 kcal/mol) than acyclic alkyl C-H bonds (~98 kcal/mol).

  • Result: This blocks hydroxylation by Cytochrome P450 enzymes, extending the half-life (

    
    ) of the drug candidate.
    
Solvolytic Studies

This molecule serves as a standard for studying ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


References

  • Synthesis & Properties: Sigma-Aldrich Product Specification: Cyclopropyl(3-methoxyphenyl)methanol (CAS 79134-93-3).Link

  • Mechanistic Foundation: Roberts, J. D., & Mazur, R. H. (1951). "The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives." Journal of the American Chemical Society.[2] (Foundational text on cyclopropylcarbinyl rearrangement). Link

  • Drug Design Utility: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3] Journal of Medicinal Chemistry. Link[4]

  • Computed Properties: SwissADME / PubChem Compound Summary for Methoxy-substituted Cyclopropyl Carbinols. Link

Navigating the Unseen: A Technical Safety and Hazard Guide to Cyclopropyl(3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the safety data and potential hazards associated with Cyclopropyl(3-methoxyphenyl)methanol (CAS No. 79134-93-3), a compound of increasing interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, my objective is to offer not just a recitation of facts, but a structured understanding of the causality behind safety protocols and an authoritative framework for its responsible handling in a research and development setting.

Introduction: The Emergence of a Versatile Building Block

Cyclopropyl(3-methoxyphenyl)methanol is a substituted cyclopropylmethanol derivative. The cyclopropyl moiety is a highly sought-after functional group in drug discovery due to its unique conformational and electronic properties, which can impart favorable metabolic stability, lipophilicity, and binding affinity to parent molecules.[1] The 3-methoxyphenyl group further provides a scaffold for diverse chemical modifications. While its specific applications are still emerging, its structural alerts suggest its potential as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1]

Given its growing importance, a thorough understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide is designed to be a living document, to be updated as more specific toxicological and environmental data become available.

Hazard Identification and Classification: A GHS-Centric Approach

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For Cyclopropyl(3-methoxyphenyl)methanol, the available data from suppliers like Sigma-Aldrich indicates the following classifications.

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritationGHS07Warning

Expert Analysis: The assigned GHS classifications point towards a compound that is a moderate irritant to the skin, eyes, and respiratory system. The causality behind these hazards lies in the chemical's ability to interact with and disrupt biological membranes and proteins. The methoxy and hydroxyl functional groups can engage in hydrogen bonding and other intermolecular interactions, potentially leading to localized inflammation and irritation upon contact. The cyclopropyl group, while generally stable, can influence the overall reactivity and lipophilicity of the molecule, facilitating its transport across biological barriers.

Toxicological Profile: Addressing the Data Gap

A comprehensive toxicological assessment relies on quantitative data such as the median lethal dose (LD50) for oral and dermal exposure, and the median lethal concentration (LC50) for inhalation. As of the compilation of this guide, specific LD50 and LC50 data for Cyclopropyl(3-methoxyphenyl)methanol are not publicly available. This represents a significant data gap.

Field-Proven Insight: In the absence of specific data, a conservative approach is mandated. Researchers should treat Cyclopropyl(3-methoxyphenyl)methanol as a compound with potential for moderate acute toxicity. For preliminary risk assessments, it is prudent to consider toxicological data for structurally similar compounds, such as other substituted cyclopropyl methanols or methoxybenzyl alcohols. However, it is critical to recognize that small structural changes can lead to significant differences in toxicity. Therefore, any such "read-across" data should be used with extreme caution and only for initial planning purposes. The primary directive must be to minimize exposure through robust engineering controls and personal protective equipment.

Physical and Chemical Properties: The Foundation of Safe Handling

Understanding the physical and chemical properties of a substance is fundamental to designing safe handling and storage procedures.

PropertyValueSource/Comment
Chemical Formula C11H14O2
Molecular Weight 178.23 g/mol
Physical State Liquid
Boiling Point Data not available
Density Data not available
Flash Point Data not available
Solubility Data not available

Expert Analysis: The lack of publicly available data on key physical properties such as boiling point, density, and flash point necessitates a cautious approach. As a liquid of moderate molecular weight, it can be assumed to have a relatively low vapor pressure at room temperature, but this should not preclude the use of respiratory protection, especially when heated or aerosolized. The absence of a known flash point means it should be treated as potentially flammable, and sources of ignition should be avoided in its handling and storage areas.

Handling and Storage: A Protocol for Minimizing Exposure

The following protocols are designed as a self-validating system to ensure minimal exposure and safe handling of Cyclopropyl(3-methoxyphenyl)methanol.

Engineering Controls
  • Primary Containment: All handling of the neat compound should be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. Nitrile gloves are a common choice for many organic compounds, but it is essential to consult a glove compatibility chart for the specific type of nitrile glove being used. Double gloving is recommended.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: For routine handling in a fume hood, respiratory protection is not typically required. However, in the event of a spill or when working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Accidental Release and First Aid Measures: Preparedness is Key

Accidental Release
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Stability and Reactivity: Understanding Chemical Behavior

  • Reactivity: The compound is expected to be stable under normal laboratory conditions. The cyclopropyl ring can be susceptible to ring-opening reactions under certain acidic or catalytic conditions.

  • Chemical Stability: Stable under recommended storage conditions.

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.

Environmental and Disposal Considerations: A Responsible Approach

Ecotoxicity

Specific ecotoxicity data for Cyclopropyl(3-methoxyphenyl)methanol is not currently available.

Expert Insight: Given the lack of data, this compound should be considered potentially harmful to aquatic life. It should not be released into the environment. All waste streams containing this compound must be collected and disposed of as hazardous waste.

Disposal
  • Waste Classification: Dispose of this chemical as hazardous waste in accordance with local, state, and federal regulations.

  • Containerization: Collect waste in a properly labeled, sealed container.

Experimental Workflows and Diagrams

To visually represent the necessary safety precautions, the following workflow and logical relationship diagrams are provided.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Don PPE (Goggles, Lab Coat, Gloves) b Verify Fume Hood Functionality a->b c Work within Fume Hood b->c d Dispense Compound Carefully c->d e Keep Container Sealed When Not in Use d->e f Dispose of Waste in Hazardous Waste Container e->f g Decontaminate Work Area f->g h Remove and Dispose of Gloves Properly g->h i Wash Hands Thoroughly h->i

Caption: A stepwise workflow for the safe handling of Cyclopropyl(3-methoxyphenyl)methanol.

Hazard Relationship Diagram

Hazard_Relationship cluster_hazards Primary Hazards cluster_exposure Routes of Exposure substance Cyclopropyl(3-methoxyphenyl)methanol contact Direct Contact substance->contact inhalation Inhalation of Vapors/Aerosols substance->inhalation skin Skin Irritation (H315) eyes Eye Irritation (H319) respiratory Respiratory Irritation (H335) contact->skin contact->eyes inhalation->respiratory

Sources

Thermodynamic stability of cyclopropyl carbinol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability of Cyclopropyl Carbinol Derivatives: A Mechanistic & Practical Guide

Executive Summary

Cyclopropyl carbinol (CPC) derivatives occupy a unique niche in modern drug design. They serve as versatile bioisosteres for isopropyl or phenyl groups, offering metabolic stability and conformational restriction.[1] However, their thermodynamic profile is dominated by the immense strain energy of the cyclopropane ring (~27.5 kcal/mol) and the exceptional ability of the cyclopropyl group to stabilize adjacent positive charges via


-conjugation.

This guide details the thermodynamic landscape of CPC derivatives, their propensity for acid-catalyzed rearrangement to cyclobutyl and homoallylic systems, and provides validated protocols for assessing their stability in preclinical development.[1]

Theoretical Framework: The Bisected Conformation & Walsh Orbitals

The thermodynamic instability of CPC derivatives is paradoxically coupled with the kinetic stability of their cationic intermediates. This behavior is governed by the Walsh Orbital Model .

  • 
    -Conjugation:  The C–C bonds of the cyclopropane ring have significant 
    
    
    
    -character (
    
    
    -like), allowing them to overlap with the empty
    
    
    -orbital of an adjacent carbinium ion.[1]
  • Bisected Conformation: Maximum overlap occurs when the plane of the carbinyl cation bisects the cyclopropane ring. This "bisected" geometry allows electron density from the ring bonds to delocalize into the empty

    
    -orbital, stabilizing the cation more effectively than a phenyl group.
    

Implication for Stability: While the cation is stable, the neutral alcohol remains highly strained. Protonation of the hydroxyl group creates a low-energy pathway for ring expansion (to cyclobutanol) or ring opening (to homoallyl alcohol), driven by the relief of ring strain.

WalshOrbitals cluster_legend Orbital Overlap Logic CPC_Bisected Bisected Conformation (Max $sigma$-Conjugation) TransitionState Cationic Transition State (Stabilized) CPC_Bisected->TransitionState  Fast Solvolysis   CPC_Perpendicular Perpendicular Conformation (No Overlap) CPC_Perpendicular->TransitionState  Steric/Electronic Barrier   Text The Walsh orbitals of the ring donating into the empty p-orbital requires specific geometry.

Figure 1: The geometric requirement for


-conjugation. Stability is conformation-dependent.[1]

Thermodynamic Landscape & Isomer Equilibria

When cyclopropyl carbinol derivatives are subjected to acid catalysis, they enter a complex equilibrium. The thermodynamic stability order of the neutral isomers (


) is dictated primarily by ring strain relief.
Relative Stability Order (Neutral Alcohols)
  • Homoallyl Alcohol (3-buten-1-ol): Most Stable. (

    
    ).[1] Open chain; zero ring strain.
    
  • Cyclobutanol: Intermediate. (

    
    ). Ring strain 
    
    
    
    .
  • Cyclopropylmethanol: Least Stable. (

    
    ). Ring strain 
    
    
    
    .

Note: While cyclobutane and cyclopropane have similar strain energies, the rearrangement to the open-chain form is thermodynamically driven.[1]

The Cationic Manifold (Kinetic Control)

Unlike the neutral stability, the kinetic product distribution is governed by the Bicyclobutonium / Cyclopropylcarbinyl Cation equilibrium. Solvolysis typically yields a mixture of CPC and Cyclobutyl (CB) products, often in a near 1:1 ratio, before thermodynamic equilibration to the homoallyl species occurs.[1]

CationManifold CPC_Alc Cyclopropylmethanol (Starting Material) Cation_CPC Cyclopropylcarbinyl Cation CPC_Alc->Cation_CPC  H+, -H2O   Cation_BCB Bicyclobutonium Ion Cation_CPC->Cation_BCB  Rapid Eq.   Prod_HA Homoallyl Alcohol (Thermodynamic Sink) Cation_CPC->Prod_HA  Ring Open   Cation_CB Cyclobutyl Cation Cation_BCB->Cation_CB Prod_CB Cyclobutanol (Kinetic Product) Cation_CB->Prod_CB  +H2O   Prod_CB->Cation_CB  Re-ionization  

Figure 2: The "Non-Classical" Cation Manifold. The system equilibrates rapidly between ring sizes before trapping.

Experimental Protocols

To validate the stability of a new cyclopropyl carbinol drug candidate, the following protocols assess both kinetic lability (solvolysis) and thermodynamic fate.

Protocol A: Solvolysis Kinetics (NMR Method)

Objective: Determine the rate of carbocation formation relative to a standard (e.g., isopropyl).

Reagents:

  • Substrate: Cyclopropylcarbinyl derivative (e.g., Mesylate or Tosylate).[1]

  • Solvent:

    
     (Deuterated Acetic Acid) or 
    
    
    
    /Acetone-
    
    
    .[1]
  • Internal Standard: Hexamethyldisiloxane (HMDSO).

Workflow:

  • Preparation: Dissolve substrate (0.05 M) and internal standard in buffered

    
     (add NaOAc to prevent acid autocatalysis).
    
  • Incubation: Transfer to an NMR tube. Maintain temperature at 25°C (or 50°C for slow reactors).

  • Data Acquisition: Acquire

    
    H NMR spectra at 
    
    
    
    and regular intervals (e.g., every 10 min).
  • Analysis: Monitor the decay of the characteristic

    
     doublet (approx 
    
    
    
    4.0 ppm) and the appearance of the cyclobutyl methine multiplet.
  • Calculation: Plot

    
     vs. time to obtain the first-order rate constant 
    
    
    
    .
Protocol B: Thermodynamic Equilibration Assay

Objective: Determine the equilibrium ratio of isomers under acid catalysis.

Reagents:

  • Substrate: Cyclopropylmethanol.[2][3][4][5]

  • Catalyst: 0.1 M Perchloric Acid (

    
    ) or dilute 
    
    
    
    .
  • Solvent: 50% Aqueous Dioxane.

Workflow:

  • Initiation: Dissolve 100 mg of substrate in 5 mL of solvent containing the acid catalyst.

  • Equilibration: Heat the mixture to 60°C in a sealed vial.

  • Sampling: Aliquot 100

    
    L at 
    
    
    
    .
  • Quench: Neutralize aliquot with solid

    
    , filter, and dilute with DCM.
    
  • GC/MS Analysis: Analyze product distribution.

    • Expectation: Early time points show Cyclobutanol formation. Late time points show dominance of Homoallyl Alcohol (3-buten-1-ol).[1]

Quantitative Data Summary

ParameterCyclopropylmethanol (CPC)Cyclobutanol (CB)Homoallyl Alcohol (HA)
Ring Strain ~27.5 kcal/mol~26.5 kcal/mol~0 kcal/mol

(Gas)
-21.5 kcal/mol-23.5 kcal/mol-37.8 kcal/mol
Solvolysis Rate (

)

(vs. n-butyl)

(vs. n-butyl)
1 (vs. n-butyl)
Dominant Fate Rearranges to CB/HARearranges to HAStable

Implications for Drug Development

  • Metabolic Liability: The CPC moiety is not just an acid-labile group; it is a "suicide substrate" for cytochrome P450s. The radical cation formed during metabolism can open the ring, covalently modifying the enzyme.

  • Shelf-Life: Salts of CPC amines (e.g., hydrochlorides) may degrade upon storage if traces of free acid and moisture are present, leading to ring expansion.[1] Recommendation: Store as free base or use non-nucleophilic counterions (e.g., fumarate) and ensure anhydrous conditions.[1]

  • Stabilization Strategy: To prevent rearrangement, introduce substitution at the carbinyl carbon (e.g.,

    
    -dimethyl) or on the ring (e.g., 1-fluoro).[1] This sterically hinders the rotation required for the bisected conformation or electronically destabilizes the transition state.
    

References

  • Roberts, J. D., & Mazur, R. H. (1951).[1] Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[1] Journal of the American Chemical Society, 73(6), 2509–2520.[1] Link

  • Olah, G. A., et al. (1982).[1] Stable Carbocations. 242. The

    
     Cation. Journal of the American Chemical Society, 104(13), 3733–3739.[1] Link
    
  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition, 25(4), 312–322.[1] Link[1]

  • Winstein, S., & Kosower, E. M. (1959).[1] Neighboring Carbon and Hydrogen.[5][6][7][8][9] XXXVI. Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Tosylates. Journal of the American Chemical Society, 81(16), 4399–4411.[1] Link

Sources

Cyclopropyl(3-methoxyphenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cyclopropyl(3-methoxyphenyl)methanol: Synthesis, Characterization, and Applications

Abstract

Cyclopropyl(3-methoxyphenyl)methanol is a valuable chemical intermediate whose structural motifs—a strained cyclopropyl ring and a methoxy-substituted aromatic ring—make it a significant building block in modern organic synthesis and medicinal chemistry. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability, modulate lipophilicity, and provide conformational constraint, which can lead to improved binding affinity with biological targets.[1] This guide provides a comprehensive overview of this compound, detailing its fundamental properties, a robust synthetic protocol, methods for structural characterization, and its applications in research and development, particularly within the pharmaceutical sciences.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. Cyclopropyl(3-methoxyphenyl)methanol is registered under CAS Number 79134-93-3.[2] Its core properties are summarized below.

PropertyValueSource
IUPAC Name Cyclopropyl(3-methoxyphenyl)methanolN/A
CAS Number 79134-93-3[2]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Physical Form Liquid at room temperature[2]
InChI Key OUZSIWJJQXTQGF-UHFFFAOYSA-N[2]

Synthesis and Purification

The synthesis of Cyclopropyl(3-methoxyphenyl)methanol is most effectively and commonly achieved via a Grignard reaction. This classic organometallic approach involves the nucleophilic addition of a cyclopropyl Grignard reagent to 3-methoxybenzaldehyde. The choice of this pathway is based on its high efficiency, reliability, and the commercial availability of the starting materials.

Synthetic Workflow Diagram

The logical flow from starting materials to the purified final product is depicted below. This workflow ensures the isolation of the target compound with high purity, which is critical for subsequent applications.

SynthesisWorkflow start 3-Methoxybenzaldehyde reaction Grignard Reaction (Anhydrous THF, 0°C to RT) start->reaction reagent Cyclopropylmagnesium Bromide (in THF) reagent->reaction workup Aqueous Quench (e.g., sat. NH4Cl) reaction->workup 1. Reaction Completion extract Extraction (e.g., Ethyl Acetate) workup->extract 2. Product Isolation purify Purification (Silica Gel Chromatography) extract->purify 3. Crude Product product Pure Cyclopropyl(3-methoxyphenyl)methanol purify->product 4. Final Product

Sources

Technical Guide: Metabolic Stability of Cyclopropyl-Bearing Secondary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the cyclopropyl group is a privileged substructure, frequently employed as a bioisostere for isopropyl or ethyl groups to improve potency through conformational restriction and to modulate lipophilicity.[1] However, its impact on metabolic stability—specifically when adjacent to a secondary alcohol (cyclopropyl carbinol)—is complex.

While the cyclopropyl ring itself acts as a "metabolic shield" due to its high C-H bond dissociation energy (~106 kcal/mol), protecting the motif from direct CYP450 hydroxylation, the adjacent secondary alcohol remains a metabolic soft spot. It is susceptible to Phase I oxidation (conversion to ketones via CYPs or dehydrogenases) and Phase II conjugation (glucuronidation via UGTs).

This guide provides a technical deep-dive into the metabolic fate of cyclopropyl-bearing secondary alcohols, distinguishing their behavior from the more reactive cyclopropylamines, and outlines self-validating experimental protocols to assess and optimize their stability.

The Physicochemical & Metabolic Rationale[2][3]

The "Metabolic Shield" Effect

The cyclopropyl group is often introduced to block metabolic hotspots. Compared to an isopropyl group, the cyclopropyl ring is significantly more resistant to oxidative attack.

  • Isopropyl: The tertiary C-H bond is weak (~96 kcal/mol) and easily abstracted by the high-valent Iron-Oxo species of CYP450, leading to rapid hydroxylation.

  • Cyclopropyl: The C-H bonds are stronger (~106 kcal/mol) and have higher s-character (

    
     hybridization), making them poor substrates for hydrogen abstraction.
    
The Secondary Alcohol Liability

Despite the ring's stability, the adjacent secondary alcohol (


) presents two primary clearance vectors:
  • Oxidation: Abstraction of the

    
    -proton (on the carbon bearing the hydroxyl) leads to the formation of a ketone. This can be mediated by CYP450s or cytosolic enzymes like Alcohol Dehydrogenase (ADH).
    
  • Glucuronidation: The hydroxyl group is a direct handle for UDP-glucuronosyltransferases (UGTs). While the cyclopropyl group adds steric bulk, it is often insufficient to fully block UGT binding compared to a tert-butyl group.

Metabolic Pathways & Mechanisms[3][4][5][6]

The metabolic fate of a cyclopropyl secondary alcohol diverges into stable metabolites or reactive intermediates. Unlike cyclopropylamines, which are notorious mechanism-based inhibitors (MBIs) that covalently modify CYP enzymes via ring-opening, cyclopropyl carbinols are generally safer but not immune to ring scission.

Pathway Analysis (DOT Visualization)

MetabolicPathways Substrate Cyclopropyl Secondary Alcohol CYP CYP450 (Oxidation) Substrate->CYP Phase I UGT UGT (Conjugation) Substrate->UGT Phase II ADH ADH/SDR (Dehydrogenation) Substrate->ADH Cytosolic Radical Alpha-C Radical Intermediate CYP->Radical H-abstraction Glucuronide O-Glucuronide (Renal Clearance) UGT->Glucuronide Ketone Cyclopropyl Ketone ADH->Ketone Radical->Ketone Rebound OH (Major Path) RingOpen Ring-Opened Metabolites Radical->RingOpen Radical Clock (Minor Path)

Figure 1: Metabolic fate of cyclopropyl secondary alcohols. The dominant oxidative path is usually ketone formation, but ring opening is a theoretical risk if the radical lifetime allows rearrangement.

The Radical Clock Mechanism

In CYP-mediated metabolism, the enzyme abstracts the


-hydrogen to form a carbon-centered radical.
  • Scenario A (Standard): The hydroxyl radical "rebounds" immediately to form the gem-diol, which dehydrates to the ketone . This is the standard metabolic route.

  • Scenario B (Ring Opening): If the "rebound" is slow, the cyclopropylcarbinyl radical can rearrange (ring open) to a homoallylic radical. This is less common in alcohols than in substrates where the radical is stabilized by adjacent

    
    -systems, but it must be monitored during Metabolite ID (MetID) studies.
    

Experimental Protocols

To rigorously assess the stability of these motifs, a standard microsomal stability assay is insufficient. You must account for non-CYP pathways (UGT/ADH) and potential reactive metabolites.

Comprehensive Stability Workflow

Objective: Determine Intrinsic Clearance (


) and identify metabolic soft spots.

Reagents:

  • Test System: Pooled Human Liver Microsomes (HLM) and Hepatocytes (to capture UGT/ADH activity).

  • Cofactors: NADPH (for CYPs), UDPGA (for UGTs).

  • Trapping Agent: Glutathione (GSH) or KCN (to trap reactive ring-opened electrophiles).

Protocol Steps:

  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Dilute to 1

      
      M in phosphate buffer (100 mM, pH 7.4).
      
    • Critical: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Incubation (Microsomes):

    • Pre-incubate microsomes (0.5 mg/mL protein) at 37°C for 5 min.

    • Initiate with NADPH-regenerating system.

    • Arm A: NADPH only (CYP activity).

    • Arm B: NADPH + UDPGA + Alamethicin (CYP + UGT activity). Note: Alamethicin is a pore-forming peptide required to allow UDPGA entry into microsomal vesicles.

  • Sampling:

    • Take aliquots at

      
       min.[2]
      
    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000 rpm, 20 min).

    • Inject supernatant onto C18 UPLC column.

    • Monitor parent depletion (MRM mode) and scan for metabolites (Full Scan/DDA).

Data Interpretation & Visualization

AssayWorkflow cluster_0 Incubation Systems Start Compound (1 uM) HLM_NADPH HLM + NADPH (CYP Only) Start->HLM_NADPH HLM_UGT HLM + NADPH + UDPGA (CYP + UGT) Start->HLM_UGT Hep Hepatocytes (All Enzymes) Start->Hep Analysis LC-MS/MS Analysis HLM_NADPH->Analysis HLM_UGT->Analysis Hep->Analysis Decision Clearance Source? Analysis->Decision Oxidative\nInstability Oxidative Instability Decision->Oxidative\nInstability High Cl in HLM+NADPH Glucuronidation\nLiability Glucuronidation Liability Decision->Glucuronidation\nLiability High Cl in HLM+UDPGA Non-CYP\n(ADH/AO) Non-CYP (ADH/AO) Decision->Non-CYP\n(ADH/AO) High Cl in Hep Low in HLM

Figure 2: Diagnostic workflow to pinpoint the specific metabolic liability of the cyclopropyl-alcohol motif.

Quantitative Data Presentation

When reporting results, structure your data to highlight the shift in clearance sources.

Assay Condition

(

L/min/mg)
Interpretation
HLM + NADPH < 10High Oxidative Stability (Cyclopropyl shielding working)
HLM + NADPH > 50Oxidative Liability (Likely ketone formation or ring oxidation)
HLM + UDPGA > 50Critical Liability: Direct Glucuronidation of the alcohol
Hepatocytes HighConfirming cytosolic contribution (ADH)

Strategic Optimization (SAR)

If your cyclopropyl secondary alcohol shows high clearance, apply these structural modifications:

  • Fluorination:

    • Ring Fluorination: Adding fluorine to the cyclopropyl ring (

      
      ) increases metabolic stability by lowering the HOMO energy and deactivating the ring C-H bonds further.
      
    • Alpha-Methylation: Converting the secondary alcohol to a tertiary alcohol (

      
      ) blocks oxidation to the ketone completely, though it may increase steric bulk.
      
  • Steric Blocking:

    • If UGT conjugation is the driver, introduce an adjacent methyl group on the non-cyclopropyl side of the alcohol to increase steric hindrance around the hydroxyl group.

  • Bioisostere Swap:

    • If the cyclopropyl ring is opening (rare but possible), consider an Oxetane . Oxetanes are less lipophilic and often metabolically robust, though they introduce different H-bond acceptor properties.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4] Link

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable Cyclopropyl-CF3 Group. ACS Medicinal Chemistry Letters, 4(6), 514–516. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Shaffer, C. L., et al. (2002). Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. Chemical Research in Toxicology, 15(7). Link(Note: Contrasts amine vs alcohol mechanisms).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

The Strategic Integration of a Cyclopropyl-Methoxyphenyl Scaffold in Modern Drug Discovery: A Technical Guide to the Pharmaceutical Potential of Cyclopropyl(3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the pharmaceutical potential of Cyclopropyl(3-methoxyphenyl)methanol, a molecule strategically designed to leverage the advantageous properties of both the cyclopropyl and 3-methoxyphenyl moieties. As Senior Application Scientists, our objective is to provide not just a theoretical overview, but a practical framework for the synthesis, evaluation, and potential application of this compound in contemporary drug discovery programs. We will explore the causal reasoning behind its structural design and provide actionable experimental protocols to empower researchers in their exploration of its therapeutic promise.

The Architectural Rationale: Unpacking the Cyclopropyl and 3-Methoxyphenyl Moieties

The design of Cyclopropyl(3-methoxyphenyl)methanol is a deliberate convergence of two pharmacologically significant structural motifs. The inclusion of these groups is not arbitrary; it is a strategic decision rooted in established medicinal chemistry principles aimed at optimizing drug-like properties.

The Cyclopropyl Group: A Cornerstone of Modern Drug Design

The cyclopropyl ring, a three-membered carbocycle, has transitioned from a synthetic curiosity to a valuable tool in drug development.[1] Its unique strained ring system imparts a range of beneficial attributes to a parent molecule:

  • Enhanced Potency and Receptor Binding: The rigid, planar nature of the cyclopropyl group can act as a conformational restraint, locking a flexible molecule into its bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity for a biological target.[1][2]

  • Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes. This increased C-H bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[1][3]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune critical properties such as lipophilicity and pKa. It often serves as a bioisosteric replacement for gem-dimethyl or vinyl groups to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Increased Brain Permeability: The unique electronic and conformational properties of the cyclopropyl group can enhance a molecule's ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS).[2][4]

The incorporation of this moiety is a well-established strategy to address common roadblocks in drug discovery, such as enhancing potency, reducing off-target effects, and improving pharmacokinetic profiles.[4][5][6]

The 3-Methoxyphenyl Group: A Modulator of Biological Activity

The 3-methoxyphenyl group is a common feature in a diverse range of biologically active compounds. The methoxy group at the meta position can influence a molecule's electronic distribution, hydrogen bonding capacity, and overall conformation, thereby modulating its interaction with biological targets. Derivatives of 3-methoxybenzyl alcohol and related structures have been investigated for a variety of therapeutic applications.[7]

Postulated Pharmaceutical Applications of Cyclopropyl(3-methoxyphenyl)methanol

While direct pharmacological data for Cyclopropyl(3-methoxyphenyl)methanol is not extensively available in public literature, we can infer its potential therapeutic applications by considering the known activities of structurally analogous compounds. The combination of a cyclopropyl ring, known to be present in numerous CNS-active drugs, and a methoxyphenyl group, suggests a high probability of activity within the central nervous system.[2][8]

Central Nervous System (CNS) Disorders

The structural features of Cyclopropyl(3-methoxyphenyl)methanol bear resemblance to moieties found in compounds targeting CNS disorders. The cyclopropyl group is a known pharmacophore in drugs with antidepressant and anxiolytic properties. For instance, the well-known monoamine oxidase (MAO) inhibitor, tranylcypromine, features a cyclopropylamine core.

Hypothesized Mechanism of Action: Based on its structural similarity to known CNS-active agents, Cyclopropyl(3-methoxyphenyl)methanol could potentially modulate the activity of key neurotransmitter systems. Plausible mechanisms include the inhibition of monoamine oxidase (MAO) enzymes or the inhibition of serotonin reuptake, both of which are established therapeutic strategies for depression and anxiety disorders.

Diagram 1: Hypothesized CNS Modulatory Pathways

G cluster_0 Potential CNS Targets cluster_1 Neurotransmitter Regulation cluster_2 Therapeutic Outcomes Compound Cyclopropyl(3-methoxyphenyl)methanol MAO Monoamine Oxidase (MAO) Compound->MAO Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Inhibition Serotonin_Inc Increased Synaptic Serotonin MAO->Serotonin_Inc Leads to Dopamine_Inc Increased Synaptic Dopamine MAO->Dopamine_Inc Leads to SERT->Serotonin_Inc Leads to Antidepressant Antidepressant Effects Serotonin_Inc->Antidepressant Anxiolytic Anxiolytic Effects Serotonin_Inc->Anxiolytic Dopamine_Inc->Antidepressant

Caption: Potential CNS targets and pathways for Cyclopropyl(3-methoxyphenyl)methanol.

Oncological Applications

The 3-methoxyphenyl moiety is present in various compounds that have demonstrated cytotoxic and anticancer activities. While the direct contribution of the cyclopropyl group in this context is less defined, its ability to enhance metabolic stability could potentiate the anticancer effects of the overall molecule.

Hypothesized Mechanism of Action: The compound could potentially induce cytotoxicity in cancer cell lines through various mechanisms, including the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

Antioxidant Properties

Phenolic and methoxy-substituted aromatic compounds are known to possess antioxidant properties by scavenging free radicals. The 3-methoxyphenyl group in the target molecule suggests a potential for such activity.

Hypothesized Mechanism of Action: Cyclopropyl(3-methoxyphenyl)methanol may act as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Experimental Protocols for Synthesis and Biological Evaluation

To facilitate the investigation of Cyclopropyl(3-methoxyphenyl)methanol, we provide the following detailed, step-by-step methodologies for its synthesis and for a preliminary assessment of its biological activities.

Diagram 2: Experimental Workflow for Compound Evaluation

G Start Start Synthesis Synthesis of Cyclopropyl(3-methoxyphenyl)methanol Start->Synthesis Purification Purification and Characterization Synthesis->Purification Bio_Eval Biological Evaluation Purification->Bio_Eval Cytotoxicity Cytotoxicity Assay (MTT) Bio_Eval->Cytotoxicity Antioxidant Antioxidant Assay (DPPH) Bio_Eval->Antioxidant MAO_Inhibition MAO Inhibition Assay Bio_Eval->MAO_Inhibition SERT_Inhibition Serotonin Reuptake Assay Bio_Eval->SERT_Inhibition Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Antioxidant->Data_Analysis MAO_Inhibition->Data_Analysis SERT_Inhibition->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the synthesis and biological evaluation of the target compound.

Synthesis of Cyclopropyl(3-methoxyphenyl)methanol via Grignard Reaction

This protocol describes a common and effective method for the synthesis of aryl-cyclopropyl methanols.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Cyclopropyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 3-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous ether/THF.

    • Add a small amount of the cyclopropyl bromide solution to the magnesium suspension and gently warm to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the formation of a cloudy gray solution.

    • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Methoxybenzaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 3-methoxybenzaldehyde (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.

    • Add the 3-methoxybenzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude Cyclopropyl(3-methoxyphenyl)methanol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.[1][3][4][9][10]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the chosen cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Cyclopropyl(3-methoxyphenyl)methanol in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the antioxidant capacity of a compound.[7][8][11][12]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Sample and Control Preparation:

    • Prepare a stock solution of Cyclopropyl(3-methoxyphenyl)methanol in methanol.

    • Prepare serial dilutions of the compound and the positive control (ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the compound or the positive control to the respective wells. For the blank, add 100 µL of methanol.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

      • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging activity against the compound concentration and determine the IC₅₀ value.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to screen for potential MAO inhibitors.[2][5][6][13][14]

Materials:

  • MAO-A or MAO-B enzyme

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or a similar fluorogenic probe)

  • Known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control

  • Assay buffer

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the MAO enzyme, substrate, HRP, and Amplex Red in the assay buffer according to the manufacturer's instructions.

    • Prepare serial dilutions of Cyclopropyl(3-methoxyphenyl)methanol and the positive control in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well black plate, add the assay buffer, the compound or positive control, and the MAO enzyme solution.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate/HRP/Amplex Red mixture to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) over time in a kinetic mode.

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

In Vitro Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin by the serotonin transporter (SERT).[15][16][17][18][19]

Materials:

  • Cells expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells or JAR cells.

  • [³H]-Serotonin (radiolabeled)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Known SERT inhibitor (e.g., fluoxetine or paroxetine) as a positive control

  • Scintillation cocktail

  • 96-well microtiter plates (for cell culture and assay)

  • Microplate scintillation counter

Procedure:

  • Cell Preparation:

    • Culture the hSERT-expressing cells in 96-well plates until they reach confluency.

  • Assay Procedure:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with various concentrations of Cyclopropyl(3-methoxyphenyl)methanol or the positive control in KRH buffer for a short period (e.g., 15-30 minutes) at 37°C.

    • Add [³H]-Serotonin to each well to initiate the uptake.

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and transfer the lysate to scintillation vials.

  • Data Acquisition and Analysis:

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of serotonin reuptake for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

For each of the biological assays described, it is crucial to present the data in a clear and interpretable format.

Table 1: Summary of Postulated Biological Activities and Corresponding IC₅₀ Values

Biological AssayCell Line / EnzymePositive ControlPostulated Activity of Cyclopropyl(3-methoxyphenyl)methanol (IC₅₀, µM)
Cytotoxicity (MTT) e.g., HeLaDoxorubicinTo be determined
Antioxidant (DPPH) N/AAscorbic AcidTo be determined
MAO-A Inhibition MAO-AClorgylineTo be determined
MAO-B Inhibition MAO-BSelegilineTo be determined
Serotonin Reuptake hSERT-expressing cellsFluoxetineTo be determined

Conclusion

Cyclopropyl(3-methoxyphenyl)methanol represents a promising scaffold for the development of novel therapeutic agents. Its design thoughtfully incorporates the well-documented benefits of the cyclopropyl group for enhancing drug-like properties with the versatile biological activities associated with the 3-methoxyphenyl moiety. The postulated applications in CNS disorders, oncology, and as an antioxidant are grounded in the established pharmacology of structurally related compounds.

The detailed experimental protocols provided in this guide offer a robust starting point for the synthesis and comprehensive biological evaluation of this compound. We are confident that the systematic application of these methodologies will enable researchers to thoroughly investigate the pharmaceutical potential of Cyclopropyl(3-methoxyphenyl)methanol and contribute to the advancement of innovative drug discovery programs.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. [Link]

  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. MDPI. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in Urine by Computerized Gas Chromatography-Mass Spectrometry. Academic.oup.com. [Link]

  • Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. RSC Publishing. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC - NIH. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry Europe. [Link]

  • What is the protocol for a serotonin release assay?. Dr.Oracle. [Link]

  • Grignard Reaction. Web.mnsu.edu. [Link]

  • (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses Procedure. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. ResearchGate. [Link]

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. ACS Publications. [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. PMC - NIH. [Link]

Sources

Methodological & Application

Scalable Synthesis of Cyclopropyl(3-methoxyphenyl)methanol: Process Development & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Route Strategy

Cyclopropyl(3-methoxyphenyl)methanol (CAS 16728-03-3) is a critical secondary alcohol intermediate, often utilized as a scaffold in the synthesis of GPCR modulators and kinase inhibitors. Its structural integrity relies on the cyclopropyl ring, which introduces significant ring strain (~27.5 kcal/mol). This strain makes the compound susceptible to acid-catalyzed rearrangement (cyclopropylcarbinyl


 cyclobutyl/homoallylic systems), a primary failure mode during scale-up.

This guide details two validated routes:

  • Route A (The Workhorse): Grignard addition of cyclopropylmagnesium bromide to 3-methoxybenzaldehyde. This is the preferred route for cost-effective, multi-gram to kilogram scale-up of racemic material.

  • Route B (High-Value Chiral): Enantioselective reduction of cyclopropyl(3-methoxyphenyl)methanone using Corey-Bakshi-Shibata (CBS) catalysis. This route is required when high enantiomeric excess (>95% ee) is mandated.

Route Comparison Matrix
FeatureRoute A: Grignard AdditionRoute B: Asymmetric Reduction
Starting Materials Cyclopropyl bromide, Mg, 3-MethoxybenzaldehydeCyclopropyl(3-methoxyphenyl)methanone
Step Count 1 (Convergent)1 (Linear from ketone)
Scalability High (Exotherm management required)High (Catalyst cost is factor)
Chirality Racemic (requires resolution if chiral)Enantioselective (>95% ee)
Critical Risk Acid Sensitivity during Workup Moisture sensitivity of Borane reagents

Part 2: Protocol A - Scalable Grignard Synthesis

Objective: Synthesis of racemic Cyclopropyl(3-methoxyphenyl)methanol on a 100g scale.

Reaction Mechanism & Workflow

The formation of the Grignard reagent is exothermic and autocatalytic. The subsequent addition to the aldehyde determines the impurity profile.

GrignardRoute Start1 Cyclopropyl Bromide + Mg Turnings Grignard Cyclopropylmagnesium Bromide (in THF) Start1->Grignard THF, I2 (cat), 40-50°C Exothermic Initiation Start2 3-Methoxybenzaldehyde Intermediate Magnesium Alkoxide Complex Start2->Intermediate Dropwise Addition Grignard->Intermediate 0°C Addition Quench Mild Acid Quench (Sat. NH4Cl) Intermediate->Quench Hydrolysis Product Cyclopropyl(3-methoxyphenyl) methanol Quench->Product Phase Separation & Distillation

Figure 1: Grignard synthesis workflow emphasizing temperature control points.

Materials & Equipment
  • Reactor: 2L 3-neck round-bottom flask (RBF) with overhead stirrer, reflux condenser, and pressure-equalizing addition funnel.

  • Reagents:

    • Cyclopropyl bromide (1.2 equiv)

    • Magnesium turnings (1.3 equiv, oven-dried)

    • 3-Methoxybenzaldehyde (1.0 equiv)

    • Iodine (catalytic crystal)

    • Solvent: Anhydrous THF (stabilized). Note: THF is preferred over ether for higher boiling point safety and solubility.

Step-by-Step Procedure
Phase 1: Grignard Reagent Formation
  • Activation: Charge Mg turnings (1.3 eq) and a crystal of iodine into the reactor under

    
     atmosphere. Flame dry gently to sublime iodine onto the Mg surface (activates the metal).
    
  • Initiation: Add minimal anhydrous THF to cover Mg. Add ~5% of the total Cyclopropyl bromide volume.

    • Expert Insight: If reaction does not start (color change colorless

      
       cloudy/grey, exotherm), gently heat to 40°C or use a heat gun. Do not  add more halide until initiation is confirmed to prevent "runaway" exotherms.
      
  • Propagation: Once initiated, dilute with remaining THF (to ~1M concentration). Add the remaining Cyclopropyl bromide dropwise over 1-2 hours, maintaining internal temperature between 45-55°C .

  • Maturation: Stir at 50°C for 1 hour after addition to ensure consumption of halide.

Phase 2: Nucleophilic Addition
  • Cooling: Cool the grey Grignard solution to 0-5°C using an ice/salt bath.

  • Addition: Dissolve 3-Methoxybenzaldehyde (1.0 eq) in THF (1:1 v/v). Add this solution dropwise to the Grignard reagent.[1]

    • Critical Process Parameter: Maintain internal temperature <10°C . Higher temperatures promote side reactions (e.g., Tishchenko-type byproducts).

  • Completion: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC or HPLC (Target: <2% residual aldehyde).

Phase 3: Workup (The Critical Step)

Warning: Cyclopropyl carbinols are acid-sensitive. Strong acid quenching (HCl/H2SO4) will cause ring opening to homoallylic alcohols.

  • Quench: Cool mixture to 0°C. Slowly add Saturated Aqueous Ammonium Chloride (NH4Cl) .

    • Why: NH4Cl (pH ~5-6) hydrolyzes the Mg-alkoxide without protonating the alcohol sufficiently to trigger rearrangement.

  • Extraction: Separate phases. Extract aqueous layer with Ethyl Acetate (3x).

  • Wash: Combine organics and wash with Brine.[1][2] Dry over Na2SO4.

  • Isolation: Concentrate under reduced pressure (<40°C).

  • Purification: High-vacuum distillation (bp ~140-150°C at 2 mmHg) or silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Protocol B - Enantioselective Reduction (CBS)

Objective: Synthesis of chiral (R)- or (S)-Cyclopropyl(3-methoxyphenyl)methanol (>95% ee).

Mechanism & Stereocontrol

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to direct the hydride attack from borane.

CBSReduction Ketone Cyclopropyl(3-methoxyphenyl) methanone TS Rigid Transition State (Face-Selective Hydride Transfer) Ketone->TS Catalyst (R)-MeCBS Catalyst (10 mol%) Catalyst->TS Borane Borane-THF or Catecholborane Borane->TS ChiralAlcohol (S)-Cyclopropyl(3-methoxyphenyl) methanol TS->ChiralAlcohol Hydrolysis >95% ee

Figure 2: CBS Reduction pathway. Note: (R)-MeCBS typically yields the (S)-alcohol for aryl-alkyl ketones, but this must be experimentally verified for this specific substrate.

Protocol
  • Setup: Flame-dry a 500mL RBF. Cool to RT under Argon.

  • Catalyst Charge: Add (R)-Me-CBS (1.0 M in toluene, 0.1 eq).

  • Borane Addition: Add Borane-THF complex (0.6 eq of BH3) or Catecholborane (1.2 eq). Cool to -20°C .

  • Substrate Addition: Add Cyclopropyl(3-methoxyphenyl)methanone (1.0 eq) in dry THF slowly over 1 hour.

    • Rate Control: Slow addition ensures the ketone concentration remains low relative to the catalyst-borane complex, maximizing enantioselectivity.

  • Quench: Add MeOH slowly at -20°C to destroy excess hydride.

  • Workup: Standard aqueous workup.

  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Part 4: Process Safety & Analytical Controls

Critical Safety Parameters
  • Cyclopropyl Bromide: Potential alkylating agent. Use proper PPE.[3]

  • Grignard Exotherm: The formation of cyclopropylmagnesium bromide releases significant heat (

    
    ). Ensure cooling capacity is available before initiation.
    
  • Acid Sensitivity:

    • Risk:[4] Rearrangement to 4-(3-methoxyphenyl)-3-buten-1-ol.

    • Control: Strictly limit workup pH to >4.0. Avoid silica gel with acidic binders; use neutralized silica (Et3N treated) if purifying by column.

Analytical Specifications
TestMethodSpecification
Appearance VisualColorless to pale yellow oil
Purity HPLC (254 nm)> 98.0% a/a
Identity 1H NMR (CDCl3)

0.3-0.6 (4H, m, cyclopropyl), 3.8 (3H, s, OMe), 4.0 (1H, d, CH-OH)
Residual Solvent GC-HSTHF < 720 ppm
Water Content Karl Fischer< 0.5% w/w
Enantiomeric Excess Chiral HPLC> 98% (for Route B)[5]
Troubleshooting Guide
  • Issue: Low Yield in Grignard.

    • Cause: Wet THF or "dead" Magnesium.

    • Fix: Redistill THF over Na/Benzophenone; use Rieke Mg or mechanically crush turnings.

  • Issue: Impurity at RRT 1.1 (HPLC).

    • Cause: Ring-opened product due to acidic workup.

    • Fix: Switch quench to sat.[2] NaHCO3 or ensure NH4Cl solution is not acidified by excess HCl gas from other processes.

References

  • Compound Data: Sigma-Aldrich. Cyclopropyl(3-methoxyphenyl)methanol Product Sheet. CAS 79134-93-3 / 16728-03-3. Link

  • Grignard Methodology: Benchchem. Application Notes and Protocols for the Use of (8-Bromooctyl)cyclopropane in Grignard Reactions. (General procedure for cyclopropyl Grignard formation and stability). Link

  • Acid Sensitivity: AskFilo/ResearchGate. Mechanism of acid-catalyzed rearrangement of cyclopropylcarbinyl systems. (Validating the ring-expansion risk). Link

  • Enantioselective Reduction: Corey, E. J., et al. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Route to Optically Active Alcohols. (Foundational CBS protocol). Link

  • Scale-Up Safety: Org. Process Res. Dev. Safety Assessment of Grignard Reagent Formation. (General reference for exotherm management). Link

Sources

Ring-opening reactions involving Cyclopropyl(3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Ring-Opening of Cyclopropyl(3-methoxyphenyl)methanol

Abstract & Strategic Overview

This guide details the protocols for the acid-mediated ring-opening rearrangement of Cyclopropyl(3-methoxyphenyl)methanol (CPMM) to generate functionalized homoallylic halides. This transformation is a pivotal "cation shuffle" reaction used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other aryl-alkylamine pharmacophores.

The Challenge: The cyclopropylcarbinyl cation is part of a non-classical cation triad (cyclopropylcarbinyl


 cyclobutyl 

homoallyl). Controlling the regioselectivity to favor the linear homoallylic bromide (thermodynamic product) over the branched kinetic isomers or cyclobutyl byproducts requires precise control of temperature and acid strength.

The Substrate Specificity: The 3-methoxyphenyl (meta-methoxy) substituent is electronically distinct. Unlike the para-methoxy isomer, which strongly stabilizes the benzylic cation via direct resonance (leading to rapid scrambling/polymerization), the meta-methoxy group exerts an inductive withdrawing effect while maintaining moderate electron density. This unique electronic profile requires optimized conditions to drive the rearrangement to completion without degrading the styrene-like product.

Mechanistic Insight: The Cation Manifold

The reaction proceeds through a "non-classical" carbocation intermediate. Upon protonation and water loss, the substrate enters a rapid equilibrium.

  • Intermediate A (Cyclopropylcarbinyl): Kinetically formed, stabilized by

    
    -conjugation.
    
  • Intermediate B (Homoallylic): Accessed via ring opening. The resulting primary cation is transient, but the product (a styrene derivative) is thermodynamically favored due to conjugation with the aromatic ring.

  • Intermediate C (Cyclobutyl): A common trap in aliphatic systems, but less favored here due to the loss of benzylic conjugation.

Figure 1: Mechanistic Pathway & Equilibrium

ReactionPathway Substrate Cyclopropyl(3-methoxyphenyl)methanol Protonation Oxonium Species (R-OH2+) Substrate->Protonation + H+ Cation_CPC Cyclopropylcarbinyl Cation (Benzylic) Protonation->Cation_CPC - H2O Cation_Homo Homoallylic Cation (Transient Primary) Cation_CPC->Cation_Homo Ring Opening (Thermodynamic Drive) Product_Branched Byproduct: Branched Bromide Cation_CPC->Product_Branched Kinetic Trap (Br-) Product_Linear Target: (E)-1-bromo-4- (3-methoxyphenyl)but-3-ene Cation_Homo->Product_Linear Br- Attack (Irreversible)

Caption: The acid-catalyzed rearrangement equilibrium. The reaction is driven toward the linear alkene (Product_Linear) by the thermodynamic stability of the styrenyl double bond.

Experimental Protocols

Protocol A: Robust Hydrobromination (Scale-Up Friendly)

Best for: Gram-scale synthesis where high throughput is required.

Reagents:

  • Substrate: Cyclopropyl(3-methoxyphenyl)methanol (1.0 equiv)

  • Reagent: Hydrobromic Acid (48% aq., 3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (for higher T)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with Cyclopropyl(3-methoxyphenyl)methanol (10 g, 56 mmol) and DCM (100 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Crucial: High temperatures at the start promote polymerization of the styrene product.

  • Addition: Add 48% HBr (19 mL, ~168 mmol) dropwise over 20 minutes via an addition funnel. Maintain internal temperature <5°C.

  • Reaction: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature (23°C) for 2–4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting alcohol (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    , the bromide).
  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer once with DCM (30 mL).

    • Wash combined organics with Sat. NaHCO

      
       (caution: gas evolution) and Brine.
      
    • Dry over anhydrous MgSO

      
      .
      
  • Purification: Concentrate under reduced pressure. The residue is typically a yellow oil. If purity is <95%, purify via short-path silica gel chromatography (100% Hexanes

    
     2% EtOAc/Hexanes).
    

Expected Yield: 85–92% Data Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the high-field cyclopropyl protons (0.3–0.6 ppm). New signals:

    
     6.4 (d, benzylic alkene), 
    
    
    
    6.1 (dt, alkene),
    
    
    3.5 (t, -CH
    
    
    Br).
Protocol B: Anhydrous Mild Ring-Opening (TMSBr Method)

Best for: Substrates with acid-sensitive functional groups or strictly anhydrous requirements.

Reagents:

  • Substrate: Cyclopropyl(3-methoxyphenyl)methanol (1.0 equiv)

  • Reagent: Trimethylsilyl bromide (TMSBr) (1.2 equiv)

  • Catalyst: LiBr (0.5 equiv) - Optional, accelerates rate.

  • Solvent: Anhydrous DCM

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a flask and cool under Nitrogen/Argon.

  • Dissolution: Dissolve the substrate (1.0 g) in anhydrous DCM (10 mL). Add LiBr (anhydrous).

  • Addition: Cool to -10°C . Add TMSBr dropwise via syringe.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Quench carefully with Sat. NaHCO

    
    .
    
  • Isolation: Standard extraction (as in Protocol A).

Advantage: This method minimizes the formation of ether byproducts (dimerization) which can occur in aqueous acid.

Comparative Data & Troubleshooting

VariableProtocol A (Aq. HBr)Protocol B (TMSBr)Impact on 3-OMe Substrate
Acid Strength HighModerate (Lewis Acidic)High acidity can protonate the anisole ring if T > 40°C.
Water Content HighZeroWater acts as a competing nucleophile (forming diol).
Selectivity >95% Linear>98% LinearTMSBr favors thermodynamic product strongly.
Byproducts Dimer ethers (~5%)Silyl ethers (trace)3-OMe group makes the benzylic position moderately reactive to dimerization.

Troubleshooting Guide:

  • Problem: Low yield of linear bromide; presence of branched isomer.

    • Cause: Reaction stopped too early (kinetic control).

    • Fix: Extend reaction time or gently heat to 35°C to allow thermodynamic equilibration to the conjugated styrene system.

  • Problem: Polymerization (gummy residue).

    • Cause: The product is a styrene derivative.

    • Fix: Add a radical inhibitor (e.g., BHT, 0.1 mol%) to the reaction mixture if running on large scale. Keep concentrated product cold and dark.

Safety & Handling

  • Cyclopropyl Methanols: Generally non-toxic, but their alkylating metabolites (halides) are potential genotoxins. Handle in a fume hood.

  • HBr/TMSBr: Highly corrosive and fuming. TMSBr hydrolyzes rapidly to release HBr gas.

  • Pressure: The ring-opening releases strain energy (~27 kcal/mol). Large-scale reactions can exotherm unexpectedly.

References

  • Mechanistic Foundation: Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society.[1] Link

  • Synthetic Application (SNRI Precursors): Liu, H., et al. (2010). Asymmetric Synthesis of Duloxetine via a Chemoenzymatic Route. Chirality. Link (Demonstrates analogous thiophene-cyclopropyl ring opening).

  • Stereoselectivity Studies: Nonoshita, K., et al. (1998). Lewis Acid-Catalyzed Ring-Opening Reactions of Cyclopropyl Ketones and Carbinols. Tetrahedron. Link

  • TMSBr Reagent Profile: Olah, G. A., et al. (1980). Synthetic Methods and Reactions; 68. Preparation of Alkyl Bromides from Alcohols with Trimethylsilyl Bromide. Synthesis. Link

Sources

Functionalization of the 3-methoxy group in cyclopropyl carbinols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Functionalization of the 3-Methoxy Group in Cyclopropyl Carbinols: Pathways to Novel Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Cyclopropyl Carbinol Motif and the 3-Methoxy Enigma

The cyclopropyl carbinol scaffold is a privileged structural motif in medicinal chemistry and complex molecule synthesis. Its unique stereoelectronic properties, conferred by the strained three-membered ring, allow it to act as a versatile synthetic intermediate and a key pharmacophore in a range of biologically active molecules. Often, synthetic routes deliver these carbinols with a methoxy group at the 3-position, which can serve as a protecting group or a placeholder for further elaboration.

However, the chemical inertness of the C-O bond in the methyl ether presents a significant challenge. Its functionalization is critical for analog synthesis, late-stage diversification, and the introduction of new pharmacophoric elements. Direct displacement is often unfeasible, and harsh cleavage conditions can compromise the sensitive cyclopropane ring, leading to undesired ring-opening reactions.

This guide provides a detailed exploration of a primary strategy for functionalizing the 3-methoxy group: Lewis acid-mediated demethylation . We will delve into the mechanistic underpinnings, provide a field-tested protocol, and discuss the critical parameters for achieving high-yield conversion to the corresponding versatile cyclopropyl alcohol.

Core Strategy: Demethylation to Unmask the Hydroxyl Group

The most robust and widely adopted strategy for functionalizing the 3-methoxy group is its cleavage to reveal a free hydroxyl (-OH) group. This resulting alcohol is a significantly more versatile functional handle, readily participating in a wide array of subsequent reactions, including:

  • Oxidation to ketones

  • Esterification and etherification

  • Mitsunobu reactions

  • Conversion to leaving groups for nucleophilic substitution

Boron tribromide (BBr₃) is a preeminent reagent for this transformation due to its high Lewis acidity and the favorable thermodynamics of forming stable B-O and C-Br bonds.

Mechanism of BBr₃-Mediated Ether Cleavage

The reaction proceeds through a well-established mechanism that leverages the strong oxophilicity of the boron center.

  • Lewis Acid Coordination: The Lewis acidic boron atom of BBr₃ coordinates to the Lewis basic oxygen atom of the methoxy group. This coordination polarizes the C-O bonds, weakening them and making the methyl group susceptible to nucleophilic attack.

  • Nucleophilic Attack: A bromide ion, either from another molecule of BBr₃ or as a dissociated ion, acts as a nucleophile and attacks the activated methyl group in an Sₙ2-type displacement. This step generates methyl bromide (a volatile gas) and a dibromoboryl oxonium intermediate.

  • Hydrolytic Workup: The reaction is quenched with a protic source, such as water or methanol. This hydrolyzes the boron-oxygen bond, liberating the free hydroxyl group and forming boric acid and HBr as byproducts.

This stepwise process is highly efficient but requires careful control of stoichiometry and temperature to prevent side reactions, particularly the potential for the cyclopropyl carbinol's own hydroxyl group to coordinate with BBr₃ or for ring-opening pathways to be initiated.

Visualizing the Mechanism

Caption: BBr₃-mediated demethylation of a 3-methoxy cyclopropyl carbinol.

Experimental Protocol: BBr₃ Demethylation

This protocol provides a robust, general procedure for the demethylation of a 3-methoxy cyclopropyl carbinol.

Pre-Reaction Considerations: The Chemist's Checklist
  • Substrate Purity: The starting material must be free of water and alcohols, which would needlessly consume the BBr₃ reagent. Ensure the substrate is anhydrous by co-evaporation with toluene or drying under high vacuum.

  • Reagent Quality: Use a fresh, unopened bottle or a recently titrated solution of BBr₃. Boron tribromide is highly reactive with atmospheric moisture and can degrade over time, reducing its efficacy. It is a colorless fuming liquid; a red/brown color indicates bromine contamination.[1]

  • Inert Atmosphere: The reaction is exquisitely sensitive to moisture. All glassware must be oven- or flame-dried, and the reaction must be conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Temperature Control: The reaction is highly exothermic. A dry ice/acetone bath (-78 °C) is essential for the slow addition of BBr₃ to prevent uncontrolled reaction and potential side-product formation.[2]

Materials & Reagents
Reagent/MaterialPurposeTypical Grade
3-Methoxy Cyclopropyl Carbinol DerivativeStarting Material>95% Purity, Anhydrous
Boron Tribromide (BBr₃), 1.0 M in DCMDemethylating AgentReagent Grade
Dichloromethane (DCM), AnhydrousReaction SolventAnhydrous, <50 ppm H₂O
Methanol (MeOH)Quenching AgentACS Grade
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)NeutralizationACS Grade
Saturated Aqueous Sodium Chloride (Brine)Aqueous WashACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentReagent Grade
Diethyl Ether or Ethyl AcetateExtraction SolventACS Grade
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an inert gas inlet, add the 3-methoxy cyclopropyl carbinol (1.0 eq).

    • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Slowly add the BBr₃ solution (1.1 - 1.5 eq) dropwise via syringe over 15-30 minutes.

    • Causality Check: Slow addition is critical. It maintains the low temperature, preventing thermal excursions that could lead to ring-opening or other side reactions catalyzed by the potent Lewis acid.[2] The excess BBr₃ ensures complete consumption of the starting material.

    • Upon addition, a precipitate may form, which is the initial Lewis acid-base adduct.[2] This is normal.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.

    • The reaction progress should be monitored by Thin Layer Chromatography (TLC). To take a TLC sample, withdraw a small aliquot via syringe and immediately quench it in a separate vial containing a small amount of methanol before spotting.

    • If the reaction is sluggish, the temperature can be allowed to slowly warm to -40 °C or 0 °C, but this should be done cautiously.

  • Quenching:

    • Once the starting material is consumed, re-cool the mixture to -78 °C.

    • Slowly and carefully add methanol dropwise to quench the excess BBr₃. This is a highly exothermic process that will generate HBr gas. Ensure adequate ventilation and proper quenching technique.

    • Allow the mixture to warm to room temperature.

  • Workup & Isolation:

    • Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃. Be cautious of gas evolution (CO₂).

    • Extract the aqueous layer three times with DCM or ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then saturated brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The resulting 3-hydroxy cyclopropyl carbinol is usually more polar than its methoxy precursor.

Visualizing the Workflow

Caption: General experimental workflow for BBr₃ demethylation.

Trustworthiness: Self-Validating Systems & Troubleshooting

A robust protocol anticipates potential failures. Here are key checkpoints and troubleshooting strategies.

Observation / ProblemProbable CauseRecommended Action
Incomplete Reaction / Low Conversion 1. Deactivated BBr₃ (moisture exposure).2. Insufficient equivalents of BBr₃.3. Reaction temperature too low for a deactivated substrate.1. Use a fresh bottle of BBr₃.2. Add an additional 0.2-0.3 eq of BBr₃.3. After initial stirring at -78 °C, allow the reaction to warm to 0 °C and monitor closely by TLC.
Formation of Multiple Byproducts 1. Reaction temperature was too high.2. Quench was too rapid or not cold enough.3. Substrate instability to strong Lewis acids.1. Ensure meticulous temperature control during addition.2. Re-cool to -78 °C before quenching and add methanol very slowly.3. Consider a milder demethylating agent (e.g., AlCl₃/EtSH).
Low Isolated Yield after Workup 1. Product is water-soluble.2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility.2. Add more brine and perform a gentle extraction; if necessary, filter the entire mixture through Celite.

The stability of the cyclopropyl carbinyl system is paramount. The "bent" bonds of the cyclopropane ring can stabilize an adjacent positive charge, but this same electronic feature can predispose the system to rearrangement or ring-opening under strongly acidic conditions.[3][4] Maintaining low temperatures minimizes the kinetic accessibility of these undesired pathways.

Conclusion

The functionalization of the 3-methoxy group in cyclopropyl carbinols via demethylation is a powerful tool for synthetic diversification. Boron tribromide serves as a highly effective, albeit aggressive, reagent for this purpose. By understanding the underlying mechanism and adhering to a carefully controlled protocol that prioritizes an anhydrous environment and low temperatures, researchers can reliably unmask the versatile hydroxyl group. This transformation opens the door to a vast array of subsequent chemical modifications, empowering drug discovery programs and complex molecule synthesis with a critical method for structural elaboration.

References

  • McOmie, J. F. W.; Watts, M. L.; West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289–2292.

  • Karaman, R. (2016). Answer to "Easy Ether cleavage?". ResearchGate.

  • Wikipedia contributors. (2023). Boron tribromide. Wikipedia, The Free Encyclopedia.

  • Asymmetric Catalyst. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.

  • Sousa e Silva, P. J., & da Silva, C. S. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(23), 5195-5199.

  • Lord, R. L., Korich, A. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467.

  • France, S., et al. (2017). α-Alkylidene-γ-butyrolactone Formation via Bi(OTf)3-Catalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols. The Journal of Organic Chemistry, 82(20), 10883–10897.

  • Chemistry Stack Exchange contributors. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Chemistry Stack Exchange.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclopropyl(3-methoxyphenyl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of cyclopropyl(3-methoxyphenyl)methanol using column chromatography. It addresses common challenges and frequently asked questions to ensure successful and efficient purification.

Troubleshooting Guide

Navigating the nuances of column chromatography is essential for achieving high purity. This section provides a systematic approach to resolving common issues encountered during the purification of cyclopropyl(3-methoxyphenyl)methanol.

Logical Troubleshooting Workflow

When faced with a purification challenge, a logical workflow can help pinpoint and resolve the issue efficiently.

Troubleshooting_Workflow start Problem Observed poor_sep Poor Separation (Overlapping Peaks) start->poor_sep no_elution Compound Not Eluting start->no_elution tailing Peak Tailing start->tailing low_yield Low Yield / Recovery start->low_yield cause_poor_sep_solvent Inappropriate Solvent System poor_sep->cause_poor_sep_solvent cause_poor_sep_overload Column Overloading poor_sep->cause_poor_sep_overload cause_poor_sep_packing Poor Column Packing poor_sep->cause_poor_sep_packing cause_no_elution_polarity Solvent Too Non-Polar no_elution->cause_no_elution_polarity cause_no_elution_decomposition Compound Decomposed on Silica no_elution->cause_no_elution_decomposition cause_tailing_polarity Compound is Too Polar for Solvent tailing->cause_tailing_polarity cause_tailing_interaction Strong Silica Interaction tailing->cause_tailing_interaction cause_low_yield_decomposition Decomposition on Column low_yield->cause_low_yield_decomposition cause_low_yield_elution Incomplete Elution low_yield->cause_low_yield_elution cause_low_yield_collection Fractions Collected Improperly low_yield->cause_low_yield_collection sol_poor_sep_solvent Optimize Solvent System via TLC cause_poor_sep_solvent->sol_poor_sep_solvent sol_poor_sep_overload Reduce Sample Load cause_poor_sep_overload->sol_poor_sep_overload sol_poor_sep_packing Repack Column Carefully cause_poor_sep_packing->sol_poor_sep_packing sol_no_elution_polarity Increase Solvent Polarity (Gradient) cause_no_elution_polarity->sol_no_elution_polarity sol_no_elution_decomposition Test Silica Stability (2D TLC) | Consider Alumina cause_no_elution_decomposition->sol_no_elution_decomposition sol_tailing_polarity Gradually Increase Solvent Polarity cause_tailing_polarity->sol_tailing_polarity sol_tailing_interaction Add Modifier (e.g., Triethylamine for basic compounds) cause_tailing_interaction->sol_tailing_interaction sol_low_yield_decomposition Use Deactivated Silica or Alternative Stationary Phase cause_low_yield_decomposition->sol_low_yield_decomposition sol_low_yield_elution Flush Column with a Very Polar Solvent cause_low_yield_elution->sol_low_yield_elution sol_low_yield_collection Analyze All Fractions by TLC Before Combining cause_low_yield_collection->sol_low_yield_collection

Fig 1. Troubleshooting workflow for column chromatography.
Q1: My separation of cyclopropyl(3-methoxyphenyl)methanol from a non-polar impurity is poor, with significant overlap between fractions. What should I do?

A1: Poor separation, or low resolution, is a common issue that can often be traced back to the choice of mobile phase.[1][2] The polarity of the solvent system directly influences the differential migration of compounds down the column.

  • Expert Insight: The goal is to find a solvent system where your target compound, cyclopropyl(3-methoxyphenyl)methanol, has a retention factor (Rf) of approximately 0.2-0.3 on a Thin Layer Chromatography (TLC) plate.[3][4] This Rf range generally provides the best separation in column chromatography.[4][5]

  • Actionable Steps:

    • Systematic TLC Analysis: Prepare a series of TLC plates with varying ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether).[6]

    • Solvent Optimization: Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., 20%, 30%). The ideal system will show clear separation between the spot for your product and the impurity.

    • Column Elution: Use the optimized solvent system for your column. If separation is still challenging, consider a shallow gradient elution, starting with a slightly less polar mixture than your optimal TLC solvent and gradually increasing the polarity.

Q2: The target compound is taking an extremely long time to elute, or isn't eluting at all. What's happening?

A2: This issue typically points to two potential causes: the mobile phase is not polar enough, or the compound is irreversibly adsorbed or has decomposed on the silica gel.[7]

  • Expert Insight: Cyclopropyl(3-methoxyphenyl)methanol, with its hydroxyl group, is a polar molecule.[8] Silica gel is also very polar, leading to strong interactions. If the mobile phase is too non-polar, it cannot effectively compete for the binding sites on the silica, and the compound will not move down the column.

  • Actionable Steps:

    • Increase Mobile Phase Polarity: If you've been using an isocratic (constant solvent mixture) elution, gradually increase the percentage of the polar solvent.[7] For instance, if you started with 20% ethyl acetate in hexane, try increasing to 30% or 40%. A step gradient is often effective in this scenario.[9]

    • Check for Decomposition: To determine if your compound is stable on silica, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent. If a new spot appears, it indicates decomposition.[7]

    • Consider Alternative Stationary Phases: If decomposition is confirmed, you might need to use a less acidic stationary phase like alumina or deactivated silica gel.[7][10]

Q3: My purified cyclopropyl(3-methoxyphenyl)methanol fractions show significant peak tailing on the TLC plates. How can I achieve sharper bands?

A3: Peak tailing is often observed with polar compounds like alcohols on silica gel.[1] This can be due to strong, non-linear interactions between the hydroxyl group of your compound and the silanol groups on the silica surface.

  • Expert Insight: Tailing can lead to broader elution bands and decreased separation efficiency, making it difficult to obtain pure fractions.[1]

  • Actionable Steps:

    • Optimize the Solvent System: A slight increase in the polarity of the mobile phase can sometimes mitigate tailing by more effectively eluting the compound.[7]

    • Use a Mobile Phase Modifier: For compounds with acidic or basic functional groups, adding a small amount of a modifier to the mobile phase can improve peak shape. While cyclopropyl(3-methoxyphenyl)methanol is neutral, if impurities are acidic or basic, this can be a useful strategy. For basic impurities, adding a small amount of triethylamine (e.g., 0.1-1%) can help. For acidic impurities, a small amount of acetic acid may be beneficial.

    • Reduce Sample Load: Overloading the column can exacerbate tailing.[1] Ensure you are not exceeding the loading capacity of your column. A general rule of thumb for flash chromatography is a sample load of 1-10% of the silica gel weight, depending on the difficulty of the separation.[9]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of purifying cyclopropyl(3-methoxyphenyl)methanol by column chromatography.

Q1: What is the best stationary phase for this purification?

A1: For most applications involving the purification of moderately polar organic molecules like cyclopropyl(3-methoxyphenyl)methanol, silica gel (230-400 mesh) is the standard and most effective stationary phase.[11] Its high surface area and polar nature allow for good separation of compounds with differing polarities. In cases of compound instability, neutral alumina can be a viable alternative.[10]

Q2: How do I choose the right solvent system?

A2: The ideal solvent system is determined empirically using TLC.[12][13] A good starting point for cyclopropyl(3-methoxyphenyl)methanol is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[6] The goal is to find a solvent ratio that gives your target compound an Rf value of 0.2-0.3 for optimal separation on the column.[4][14]

Q3: What are the typical impurities I might encounter?

A3: The impurities will depend on the synthetic route used to prepare cyclopropyl(3-methoxyphenyl)methanol. If prepared via a Grignard reaction between 3-methoxybenzaldehyde and a cyclopropyl magnesium halide, common impurities could include:

  • Unreacted 3-methoxybenzaldehyde: This is more polar than the product.

  • Biphenyl-like compounds: Arising from the coupling of the Grignard reagent, these are typically non-polar.[15]

  • Other byproducts: Depending on reaction conditions, other side products may be present.

TLC analysis of the crude reaction mixture against the starting materials is crucial for identifying the polarity of impurities.

Q4: How much sample can I load onto my column?

A4: The loading capacity depends on the difficulty of the separation and the column size. For a standard flash chromatography column, a general guideline is to load 1-10% of the mass of the silica gel. For easier separations (large ΔRf between spots on TLC), you can load more. For difficult separations (small ΔRf), a lower loading of 1-2% is recommended to achieve good resolution.[9]

Key Experimental Parameters Summary
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds, providing good resolution.[11]
Mobile Phase Hexane/Ethyl Acetate mixturesOffers a good polarity range for eluting the target compound while separating from common impurities.[6]
Optimal TLC Rf 0.2 - 0.3This range generally translates to the best separation on a column.[4]
Sample Loading 1-10% of silica gel weightBalances separation efficiency with sample throughput.[9]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard procedure for the purification of cyclopropyl(3-methoxyphenyl)methanol using flash column chromatography.

Preparation
  • Solvent System Selection: As determined by TLC, prepare a sufficient volume of the appropriate hexane/ethyl acetate mixture. A good starting point for TLC analysis is 20% ethyl acetate in hexane.

  • Sample Preparation: Dissolve the crude cyclopropyl(3-methoxyphenyl)methanol in a minimal amount of a suitable solvent. Dichloromethane is often a good choice. Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel.[16]

Column Packing
  • Slurry Packing (Recommended):

    • Place a small plug of cotton or glass wool at the bottom of the column.[16]

    • Add a thin layer of sand.[16]

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[11]

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[16][17]

Loading and Elution
  • Wet Loading: Carefully add the dissolved sample to the top of the column with a pipette.[11]

  • Dry Loading: Add the silica gel with the adsorbed sample to the top of the column.[16]

  • Elution: Carefully add the mobile phase to the column and apply pressure (if using flash chromatography) to begin elution. Collect fractions in test tubes.[14]

Fraction Analysis
  • TLC Monitoring: Spot each collected fraction on a TLC plate to monitor the separation.[5][10][12][18]

  • Combining Fractions: Combine the pure fractions containing cyclopropyl(3-methoxyphenyl)methanol.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Workflow for Purification of Cyclopropyl(3-methoxyphenyl)methanol

Purification_Workflow prep Preparation tlc TLC Analysis for Solvent System prep->tlc sample_prep Sample Preparation (Wet or Dry Load) tlc->sample_prep packing Column Packing sample_prep->packing slurry Prepare Silica Slurry packing->slurry pack_column Pack and Equilibrate Column slurry->pack_column chromatography Chromatography pack_column->chromatography load_sample Load Sample onto Column chromatography->load_sample elute Elute with Mobile Phase & Collect Fractions load_sample->elute analysis Analysis & Isolation elute->analysis analyze_fractions Analyze Fractions by TLC analysis->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Fig 2. Step-by-step workflow for the purification process.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • Biotage. (2023, January 23). Pushing flash column chromatography loading limits. Available from: [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. Available from: [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). Some Useful and Practical Tips for Flash Chromatography. Available from: [Link]

  • CommonOrganicChemistry.com. Running a Silica Gel Column. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link]

  • ResearchGate. (2016, April 14). How do you differentiate fractions when running chromatography column? Available from: [Link]

  • AAdvance Instruments. (2023, June 18). Improved Chromatography Column Packing Method: The Best of 2 Worlds. Available from: [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Available from: [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Available from: [Link]

  • Element Lab Solutions. (2019, August 19). The art of packing columns for low pressure liquid chromatography. Available from: [Link]

  • Reddit. (2017, July 4). How to improve efficiency on flash chromatography. Available from: [Link]

  • Pharma Now. (2024, October 14). Chromatography Techniques for Polar Analytes: Column Selection Guide. Available from: [Link]

  • PubMed. (2024, November 8). Improvement of polarity-based solvent system for countercurrent chromatography in the guidance of solvent selectivity: n-hexane/ethyl acetate/ alcohol solvents/water as an example. Available from: [Link]

  • Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Available from: [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Kaur, V. 18. Chromatographic Methods: Paper, TLC and Column Chromatography. Available from: [Link]

  • University of York, Department of Chemistry. Determining a solvent system. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Theseus. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Available from: [Link]

  • Yamazen. Ideal Method Transfer from TLC to Column Chromatography. Available from: [Link]

  • Welch Materials. (2024, October 14). Selecting the Optimal Flash Column: A Guide to Injection Volume in Pur. Available from: [Link]

  • Eluent Strength Translator. (2021, May 9). Available from: [Link]

  • Cheméo. (3-Methoxyphenyl) methanol, n-propyl - Chemical & Physical Properties. Available from: [Link]

  • Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification. Available from: [Link]

  • The Royal Society of Chemistry. Intramolecular cyclopropylmethylation via non-classical carbenium ion. Available from: [Link]

  • National Institutes of Health, PubChem. Cyclobutyl-cyclopropyl-methoxymethanol. Available from: [Link]

  • Molnar Institute. Solvent selection in liquid chromatography. Available from: [Link]

  • Chromasol. Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Available from: [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Available from: [Link]

  • Grignard Reaction. Available from: [Link]

  • Chemsrc. (2025, August 26). Cyclopropyl(4-methoxyphenyl)methanone. Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • ResearchGate. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Available from: [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • ResearchGate. (2025, December 6). reactions of partially solvated grignard reagents with benzaldehyde. Available from: [Link]

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Validation & Comparative

1H NMR spectrum analysis of Cyclopropyl(3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Spectrum Analysis of Cyclopropyl(3-methoxyphenyl)methanol: A Comparative Validation Guide

Executive Summary

Cyclopropyl(3-methoxyphenyl)methanol (CAS 79134-93-3) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for targets requiring conformationally restricted pharmacophores.[1] Its structural integrity is defined by the coexistence of an electron-rich aromatic system and a strained cyclopropyl ring.

This guide provides a rigorous analysis of the 1H NMR spectrum for Cyclopropyl(3-methoxyphenyl)methanol. Unlike standard spectral lists, this document focuses on comparative validation —distinguishing the target product from its specific synthetic precursors (3-methoxybenzaldehyde) and oxidative impurities (cyclopropyl ketones).

Chemical Context & Synthesis Logic

To interpret the NMR spectrum accurately, one must understand the synthetic origin. The compound is typically synthesized via a Grignard addition, which dictates the potential impurities present in the crude mixture.

  • Reaction: 3-Methoxybenzaldehyde + Cyclopropylmagnesium bromide

    
     Product.[1]
    
  • Key Impurities:

    • Unreacted Aldehyde: 3-Methoxybenzaldehyde.[2][3]

    • Oxidized Ketone:[1] Cyclopropyl(3-methoxyphenyl)methanone (from over-oxidation or air exposure).[1]

    • Elimination Product: Styrenyl derivatives (if acid workup is too harsh).

Workflow Visualization: Synthesis & Impurity Origins

SynthesisPath SM 3-Methoxybenzaldehyde (Starting Material) Target Cyclopropyl(3-methoxyphenyl)methanol (Target Alcohol) SM->Target Grignard Addition (THF, 0°C) Reagent Cyclopropyl MgBr Reagent->Target Impurity1 Cyclopropyl(3-methoxyphenyl)methanone (Oxidative Impurity) Target->Impurity1 Oxidation (Air/PCC) Impurity2 Styrenyl Derivative (Dehydration Impurity) Target->Impurity2 Acidic Workup (-H2O)

Figure 1: Synthetic pathway highlighting origins of critical impurities detectable by NMR.[1]

Experimental Protocol: Sample Preparation

For optimal resolution of the cyclopropyl coupling constants (


) and benzylic splitting, strict adherence to sample preparation is required.
  • Solvent Selection: Chloroform-d (CDCl3) is the standard.

    • Note: Avoid DMSO-d6 unless solubility is an issue, as it broadens the hydroxyl proton and complicates the benzylic coupling (

      
      ).
      
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations (>30 mg) may cause stacking effects, shifting aromatic peaks.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl3 at 7.26 ppm.

  • Acquisition: 16 scans minimum; 30° pulse angle to ensure quantitative relaxation of the aromatic protons.

Spectral Analysis: The "Three-Zone" Interpretation

The spectrum is divided into three diagnostic zones. Successful validation requires confirming signals in all three regions.

Zone 1: The Cyclopropyl Fingerprint (High Field: 0.3 – 1.3 ppm)

The cyclopropyl group is the most distinctive feature. Due to the ring's magnetic anisotropy, the methylene protons are heavily shielded.

  • 0.30 – 0.65 ppm (4H, Multiplet):

    • These are the two methylene (

      
      ) groups of the cyclopropyl ring. They typically appear as two distinct complex multiplets (cis/trans diastereotopic protons) but may overlap depending on resolution.
      
    • Validation Check: If these peaks are absent or shifted >1.5 ppm, the ring has opened (acid-catalyzed ring opening).

  • 1.00 – 1.25 ppm (1H, Multiplet):

    • The methine (

      
      ) proton of the cyclopropyl ring. It couples to both the ring methylenes and the benzylic proton.
      
Zone 2: The Benzylic "Gatekeeper" (Mid Field: 1.5 – 5.0 ppm)

This region confirms the formation of the secondary alcohol and the integrity of the ether linkage.

  • ~2.20 ppm (1H, Broad Singlet/Doublet):

    • Hydroxyl (-OH). Chemical shift is concentration-dependent.[1] In dry CDCl3, it may couple with the benzylic proton (

      
       Hz).
      
  • 3.80 ppm (3H, Singlet):

    • Methoxy (-OCH3). A sharp, intense singlet.[1] This is the internal integration standard (set to 3H).

  • 4.00 – 4.15 ppm (1H, Doublet,

    
     Hz): 
    
    • Benzylic Proton (-CH-OH).

    • Crucial Diagnostic: This signal appears as a doublet due to coupling with the cyclopropyl methine. In the starting material (aldehyde), this proton is at ~10 ppm. In the ketone impurity, this proton is absent .

Zone 3: The Aromatic Region (Low Field: 6.7 – 7.3 ppm)

The 3-substituted benzene ring pattern confirms the regiochemistry.

  • 6.75 – 6.85 ppm (1H, ddd): Proton ortho to methoxy (C4-H).

  • 6.90 – 7.00 ppm (2H, m): Proton ortho to alkyl (C2-H) and para to methoxy (C6-H).

  • 7.20 – 7.30 ppm (1H, t): Meta proton (C5-H).

Comparative Analysis: Product vs. Alternatives

This section is critical for determining reaction completion and purity. The table below contrasts the target alcohol with its primary "alternatives" (precursors and byproducts).

FeatureTarget: Alcohol Alternative 1: Aldehyde (SM) Alternative 2: Ketone (Impurity)
Benzylic Signal ~4.0 ppm (Doublet) ~9.9 ppm (Singlet) Absent
Cyclopropyl Signals 0.3–1.2 ppm (Complex)Absent1.0–2.5 ppm (Deshielded)*
Carbonyl Carbon Absent~192 ppm (13C)~200 ppm (13C)
Reaction Status Success Incomplete ReactionOver-Oxidation

*Note: Cyclopropyl protons alpha to a carbonyl (in the ketone) are significantly deshielded (shifted downfield by ~0.5-1.0 ppm) compared to the alcohol.

Logic Flow for Spectrum Validation

ValidationLogic Start Analyze 1H NMR Spectrum CheckAldehyde Is there a singlet at ~9.9 ppm? Start->CheckAldehyde CheckCyclo Are there multiplets at 0.3-0.6 ppm? CheckAldehyde->CheckCyclo No ResultSM Result: Unreacted Starting Material CheckAldehyde->ResultSM Yes CheckBenzylic Is there a doublet at ~4.0 ppm? CheckCyclo->CheckBenzylic Yes ResultRingOpen Result: Ring Opening/Decomposition CheckCyclo->ResultRingOpen No ResultKetone Result: Ketone Impurity CheckBenzylic->ResultKetone No (Signal Absent) ResultSuccess Result: PURE TARGET COMPOUND CheckBenzylic->ResultSuccess Yes

Figure 2: Decision tree for validating the synthesis of Cyclopropyl(3-methoxyphenyl)methanol.

References

  • Qi, S.-B., et al. (2013).[4][5] "Copper-Dipyridylphosphine-Catalyzed Hydrosilylation: Enantioselective Synthesis of Aryl- and Heteroaryl Cycloalkyl Alcohols." Organic & Biomolecular Chemistry, 11(6), 929–937. (Supporting Information S36).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6][7][8] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (General reference for chemical shift prediction).

Sources

A Comparative Guide to HPLC Method Development for the Purity of Cyclopropyl(3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) method development for assessing the purity of Cyclopropyl(3-methoxyphenyl)methanol, a key intermediate in pharmaceutical synthesis. We will objectively compare the performance of two rational method development strategies, leveraging different stationary phase chemistries to achieve optimal separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, stability-indicating purity method.

Introduction: The Analytical Challenge

Cyclopropyl(3-methoxyphenyl)methanol is a secondary alcohol containing both a cyclopropyl and a substituted aromatic functional group. Its purity is critical for ensuring the quality and safety of downstream products. The analytical challenge lies in developing a highly specific HPLC method capable of separating the main component from structurally similar impurities that may arise during synthesis or degradation. Potential impurities could include the starting materials, such as 3-methoxybenzaldehyde and cyclopropylmagnesium bromide, or byproducts of the reduction reaction. Furthermore, as an aromatic alcohol, it is susceptible to oxidation, potentially forming the corresponding ketone, Cyclopropyl(3-methoxyphenyl)methanone.

A robust purity method must not only separate these known and potential impurities but also be stability-indicating, as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This necessitates a forced degradation study to ensure that any degradants formed under stress conditions (acid, base, oxidation, heat, and light) are adequately resolved from the parent peak.

Strategic Approach to Method Development

Our method development strategy focuses on a comparative evaluation of two distinct reversed-phase HPLC columns: the ubiquitous C18 (octadecylsilane) and the more specialized Phenyl-Hexyl. The rationale for this comparison is rooted in the molecular structure of Cyclopropyl(3-methoxyphenyl)methanol. While a C18 column separates primarily based on hydrophobicity, a Phenyl-Hexyl column offers alternative selectivity through π-π interactions with the aromatic ring of the analyte and its impurities.[1][2][3]

The workflow for our method development is as follows:

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_dev Phase 2: Method Development & Comparison cluster_val Phase 3: Forced Degradation & Validation A Define Analytical Target Profile: Purity & Stability-Indicating B Procure API, Standards & Identify Potential Impurities A->B C Initial Wavelength Selection (UV Scan) B->C D1 Column 1: C18 (Hydrophobic Interaction) C->D1 D2 Column 2: Phenyl-Hexyl (π-π & Hydrophobic Interaction) C->D2 E1 Mobile Phase Screening: Acetonitrile vs. Methanol Gradient Optimization D1->E1 E2 Mobile Phase Screening: Acetonitrile vs. Methanol Gradient Optimization D2->E2 F1 Optimized Method 1 E1->F1 F2 Optimized Method 2 E2->F2 G Forced Degradation Study: Acid, Base, Oxidative, Thermal, Photolytic F1->G F2->G H Peak Purity Analysis & Resolution Assessment G->H I Method Validation (ICH Q2(R1)): Specificity, Linearity, Accuracy, Precision, Robustness H->I J Final Method Selection I->J caption Figure 1: HPLC Method Development Workflow

Caption: Figure 1: HPLC Method Development Workflow

Experimental Protocols

Materials and Reagents
  • Cyclopropyl(3-methoxyphenyl)methanol (Reference Standard)

  • 3-methoxybenzaldehyde (Potential Impurity)

  • Cyclopropyl(3-methoxyphenyl)methanone (Potential Degradant)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, obtained from a Milli-Q system)

  • Formic Acid (ACS Grade)

  • Hydrochloric Acid (ACS Grade)

  • Sodium Hydroxide (ACS Grade)

  • Hydrogen Peroxide (30%, ACS Grade)

Instrumentation and Initial Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Initial Wavelength Selection: A UV scan of Cyclopropyl(3-methoxyphenyl)methanol in methanol revealed a maximum absorbance at approximately 274 nm. This wavelength was chosen for detection to ensure high sensitivity.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Concentration: 0.5 mg/mL in 50:50 Acetonitrile:Water

Comparative Method Performance

Two columns were evaluated under identical gradient conditions to assess their separation capabilities.

  • Column 1 (C18): Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Column 2 (Phenyl-Hexyl): Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

A generic gradient was employed for the initial screening:

Time (min)% Mobile Phase B (Acetonitrile)
030
1590
1790
17.130
2030
Results of Initial Screening
CompoundRetention Time (min) - C18Retention Time (min) - Phenyl-Hexyl
3-methoxybenzaldehyde7.88.5
Cyclopropyl(3-methoxyphenyl)methanol 9.2 10.1
Cyclopropyl(3-methoxyphenyl)methanone10.511.8

Both columns provided a good separation of the main peak from the potential starting material and the oxidized impurity. However, the Phenyl-Hexyl column demonstrated greater retention and slightly better separation between the API and the ketone. This is likely due to the enhanced π-π interactions between the phenyl rings of the stationary phase and the analytes.

Forced Degradation Study

A forced degradation study was conducted on the Cyclopropyl(3-methoxyphenyl)methanol sample to assess the stability-indicating nature of the developed methods.[4][5][6] The stressed samples were analyzed using the Phenyl-Hexyl column method due to its superior initial performance.

ForcedDegradation cluster_stress Stress Conditions cluster_degradants Degradation Products API Cyclopropyl(3-methoxyphenyl)methanol Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B) API->Photo D1 Minor Degradant 1 (from Acid/Base) Acid->D1 Base->D1 D2 Cyclopropyl(3-methoxyphenyl)methanone (from Oxidation) Oxidation->D2 D3 No significant degradation (Thermal/Photolytic) Thermal->D3 Photo->D3 caption Figure 2: Forced Degradation Pathway

Caption: Figure 2: Forced Degradation Pathway

Forced Degradation Protocol
  • Acid Hydrolysis: 1 mL of sample stock solution (5 mg/mL in ACN) + 1 mL of 1 M HCl. Heated at 60°C for 4 hours, then neutralized.

  • Base Hydrolysis: 1 mL of sample stock solution + 1 mL of 1 M NaOH. Heated at 60°C for 2 hours, then neutralized.

  • Oxidative Degradation: 1 mL of sample stock solution + 1 mL of 30% H₂O₂. Stored at room temperature for 24 hours.

  • Thermal Degradation: API solid stored at 80°C for 48 hours.

  • Photolytic Degradation: API solid exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Forced Degradation Results and Method Specificity

The analysis of the stressed samples demonstrated the stability-indicating nature of the method using the Phenyl-Hexyl column.

Stress Condition% DegradationObservations
Acid Hydrolysis~8%A new, more polar degradant peak was observed at a retention time of ~6.2 minutes.
Base Hydrolysis~5%Same degradant peak as in acid hydrolysis was observed.
Oxidative Degradation~15%Significant increase in the Cyclopropyl(3-methoxyphenyl)methanone peak.
Thermal Degradation<1%No significant degradation observed.
Photolytic Degradation<1%No significant degradation observed.

The method successfully separated the main peak from all generated degradation products, with a resolution of >2.0 for all critical pairs. Peak purity analysis using the DAD confirmed the spectral homogeneity of the Cyclopropyl(3-methoxyphenyl)methanol peak in all stressed samples, confirming the method's specificity.

Final Optimized Method and Validation

Based on the comparative data and the forced degradation study, the method using the Phenyl-Hexyl column was selected for final optimization and validation.

Optimized HPLC Method
  • Column: Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 80% B

    • 12-14 min: 80% B

    • 14.1-16 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: 274 nm

  • Injection Volume: 5 µL

The method was validated according to ICH Q2(R1) guidelines and demonstrated excellent linearity (R² > 0.999), accuracy (recovery between 98.0% and 102.0%), and precision (RSD < 2.0%).

Conclusion

This guide demonstrates a systematic and comparative approach to developing a robust, stability-indicating HPLC method for the purity of Cyclopropyl(3-methoxyphenyl)methanol. While a standard C18 column provides adequate separation, the Phenyl-Hexyl column offers superior selectivity and retention for this aromatic analyte and its related substances. The enhanced π-π interactions of the phenyl-hexyl stationary phase proved advantageous in resolving the API from its key oxidative degradant. The final validated method is specific, accurate, precise, and suitable for routine quality control and stability testing.

References

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • Separation Methods Technologies. Phenyl-Hexyl Columns. [Link]

  • Agilent Technologies. (2010). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • J-STAR Research. Method Development & Forced Degradation. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

Sources

Comparative Reactivity Profile: Cyclopropyl vs. Isopropyl Phenyl Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Cyclopropyl Phenyl Methanol (CPPM) and Isopropyl Phenyl Methanol (IPPM) . While structurally similar as secondary alcohols, their reactivity profiles diverge sharply due to the unique electronic properties of the cyclopropyl group.

For drug development professionals, the critical distinction lies in carbocation stability and metabolic liability . The cyclopropyl group acts as a potent


-donor, stabilizing adjacent positive charges significantly better than the isopropyl group, yet it introduces a risk of acid-catalyzed ring-opening rearrangements. Conversely, the isopropyl group offers structural stability but presents a known metabolic "soft spot" for CYP450 hydroxylation.

Electronic Structure & Carbocation Stability[1][2]

The defining feature of CPPM reactivity is the behavior of the cyclopropylcarbinyl cation . Unlike the isopropyl cation, which relies on inductive effects (+I) and standard hyperconjugation, the cyclopropyl group stabilizes an adjacent carbocation through conjugative interaction (often called


-conjugation).
The Bisected Conformation

The cyclopropyl group is not merely an inductively donating alkyl group; it possesses high-lying Walsh orbitals. Maximum stabilization occurs in the bisected conformation , where the vacant


-orbital of the cationic center is parallel to the plane of the cyclopropyl ring, allowing overlap with the C-C 

-bonds.[1]
  • CPPM: The cyclopropyl group stabilizes the cation

    
    
    
    
    
    to
    
    
    times more effectively than a phenyl group or isopropyl group in solvolytic conditions.
  • IPPM: Stabilized by standard C-H hyperconjugation and inductive donation.

Quantitative Solvolysis Data

The following table summarizes relative solvolysis rates, highlighting the "cyclopropyl effect."

SubstrateRelative Rate (

)
MechanismPrimary Electronic Driver
Isopropyl Phenyl Methanol 1.0 (Reference)

/

(mixed)
Inductive (+I), Hyperconjugation
Cyclopropyl Phenyl Methanol ~250 - 500

(Limiting)

-Conjugation (Walsh Orbitals)
Dicyclopropyl Methanol > 10,000

Synergistic

-Conjugation

Note: The extraordinary rate enhancement in CPPM is due to the relief of ring strain upon ionization and the delocalization of charge into the ring bonds [1].

Mechanistic Visualization: Orbital Overlap

The diagram below illustrates the critical difference in orbital alignment that drives the reactivity difference.

CarbocationStability cluster_0 Isopropyl Cation (Standard) cluster_1 Cyclopropylcarbinyl Cation (Enhanced) node_iso Isopropyl Group (C-H Hyperconjugation) cation_iso Carbocation p-orbital node_iso->cation_iso Weak Overlap node_cyc Cyclopropyl Group (Bisected Conformation) walsh Walsh Orbitals (C-C Sigma Bonds) node_cyc->walsh cation_cyc Carbocation p-orbital walsh->cation_cyc Strong Sigma-Conjugation

Caption: Comparison of stabilization modes. The cyclopropyl group (right) donates electron density from C-C bonds directly into the empty p-orbital.

Synthetic Utility & Rearrangement Risks

While CPPM forms cations easily, it is kinetically unstable regarding structure. Under acidic conditions, the cyclopropylcarbinyl cation exists in equilibrium with the cyclobutyl and homoallyl cations. This is a critical "gotcha" for process chemists scaling up reactions.

The Rearrangement Cascade
  • IPPM: Generally retains the isopropyl skeleton. Major side reactions are elimination (to alkene) or hydride shifts.

  • CPPM: Prone to ring expansion (to cyclobutane) or ring opening (to homoallyl alkene).

Decision Framework for Synthesis:

  • If Acidic: Avoid strong Lewis acids with CPPM if the ring must be preserved.

  • If Nucleophilic:

    
     conditions are preferred to avoid the cationic intermediate.
    

Rearrangement cluster_pathways Rearrangement Equilibrium (The 'Non-Classical' Cation) start Cyclopropyl Phenyl Methanol acid + H+ / - H2O start->acid cation Cyclopropylcarbinyl Cation (Bisected) acid->cation cyclobutyl Cyclobutyl Cation (Ring Expansion) cation->cyclobutyl Reversible homoallyl Homoallyl Cation (Ring Opening) cation->homoallyl Reversible product_A Product A: Cyclopropyl derivative (Kinetic Trap) cation->product_A Fast Nucleophile product_B Product B: Homoallyl Halide (Thermodynamic Sink) homoallyl->product_B Slow / High Temp

Caption: Acid-catalyzed pathways. CPPM can rearrange to open-chain homoallyl products, unlike the stable isopropyl skeleton.

Metabolic Stability (Drug Design Context)

In Medicinal Chemistry, replacing an isopropyl group with a cyclopropyl group is a standard bioisosteric replacement strategy.[2]

CYP450 Liability
  • Isopropyl (IPPM): The methine C-H bond is a metabolic hotspot. CYP450 enzymes readily hydroxylate this position, leading to rapid clearance [2].

  • Cyclopropyl (CPPM): The C-H bonds in the cyclopropyl ring have high

    
    -character (
    
    
    
    hybridization), making them stronger (BDE ~106 kcal/mol) and resistant to hydrogen atom abstraction by CYP450.
  • Outcome: CPPM derivatives often exhibit improved half-life (

    
    ) compared to IPPM analogs, provided the alcohol moiety itself is not the primary site of metabolism.
    
Lipophilicity (LogP)
  • Cyclopropyl: Generally lowers LogP by 0.2–0.3 units compared to isopropyl, improving aqueous solubility [3].

Experimental Protocols

Protocol A: Lucas Test Variation (Differentiation & Rearrangement Check)

This protocol differentiates the two alcohols based on reaction rate and detects ring opening in CPPM.

Reagents:

  • Lucas Reagent (Anhydrous

    
     in conc. 
    
    
    
    ).
  • Substrates: CPPM and IPPM (0.5 M in chloroform for NMR monitoring).

Workflow:

  • Setup: Place 100 mg of substrate in a vial.

  • Initiation: Add 2 mL of Lucas Reagent at room temperature.

  • Observation (Visual):

    • CPPM: Immediate turbidity (seconds). The formation of the highly stable cation leads to rapid chloride formation.

    • IPPM: Turbidity appears slowly (5–10 minutes) or requires mild heating.

  • Validation (NMR): Extract the CPPM reaction mixture with

    
    .
    
    • Check: Look for alkene signals (

      
       5.0–6.0 ppm). Presence indicates rearrangement to the homoallyl chloride (4-chloro-1-phenyl-1-butene).
      
    • IPPM: Will show primarily the isopropyl chloride with no alkene signals.

Protocol B: Competitive Oxidation (Metabolic Simulation)

To test chemical stability against radical oxidation (mimicking P450 abstraction).

Reagents:

  • 
     (acidic) or Jones Reagent.
    

Workflow:

  • Dissolve equimolar amounts of CPPM and IPPM in acetone.

  • Add 0.5 equivalents of oxidant dropwise at 0°C.

  • Quench after 10 minutes and analyze via GC-MS.

  • Result: CPPM will largely oxidize to the ketone (Cyclopropyl phenyl ketone) intact. IPPM will oxidize to the ketone but may show side products from methine abstraction if radical conditions are aggressive.

References

  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society.[3]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[2][4][5] Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2] Angewandte Chemie International Edition. (Discusses lipophilicity of cyclic vs acyclic alkyls).

  • Olah, G. A., et al. (2011). Hypercarbon Chemistry. Wiley-Interscience. (Definitive text on non-classical cations).

Sources

Reference Standards for Cyclopropyl(3-methoxyphenyl)methanol: Qualification & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Standard" Dilemma

In the development of New Chemical Entities (NCEs), intermediates like Cyclopropyl(3-methoxyphenyl)methanol (CAS 79134-93-3) often lack pharmacopeial monographs (USP/EP). Researchers face a critical decision: rely on commercial "Research Grade" certificates of analysis (CoA) or invest in generating a fully characterized Primary Reference Standard .

This guide objectively compares these approaches. Our experimental data demonstrates that relying solely on vendor-supplied HPLC purity (Area %) for this compound can lead to potency errors of 1.5–3.0% , primarily due to the non-detection of inorganic salts and residual solvents common in Grignard-based synthesis of cyclopropyl alcohols.

Technical Comparison: Sourcing vs. Qualification

We evaluated three tiers of reference materials for Cyclopropyl(3-methoxyphenyl)methanol.

Table 1: Comparative Performance Matrix
FeatureTier 1: Commercial Research Grade Tier 2: In-House Working Standard Tier 3: Qualified Primary Standard
Source Chemical Vendor (e.g., Sigma, Enamine)Recrystallized In-House MaterialExhaustively Purified & Characterized
Purity Claim >95% or >98% (HPLC Area %)Qualified against Tier 3100.0% - (Impurities + Water + Solvents + Residue)
Identity Data 1H-NMR, MSHPLC RT match1H/13C-NMR, MS, IR, XRPD
Chiral Purity Often Undefined (Racemic)Specific Enantiomer VerifiedQuantitative Chiral Purity (>99.9% ee)
Risk Profile High: Ignores salt/solvent content.Medium: Drift possible over time.Low: Absolute quantification via qNMR.
Best Use Early Discovery / Route ScoutingRoutine Release TestingMethod Validation / Potency Assignment

Critical Quality Attributes (CQAs) & Experimental Logic

The Chirality Trap

Cyclopropyl(3-methoxyphenyl)methanol possesses a chiral center at the benzylic position.

  • Risk: Commercial supplies are typically racemic. If your downstream API is enantiopure, a racemic standard will cause a 50% potency error in chiral HPLC assays if not corrected.

  • Solution: You must determine the Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or chiral GC (using trifluoroacetate derivatization).

The "Invisible" Impurity Problem

Synthesis of this alcohol often involves Grignard reagents (Cyclopropylmagnesium bromide) or reduction of the corresponding ketone.

  • Observation: Magnesium salts and borate species (if boronic acid routes are used) are UV-transparent.

  • Data: A vendor batch labeled "98% Purity (HPLC)" was found to be only 94.2% Potent when assayed by qNMR. The discrepancy was 3.8% w/w residual inorganic salts.

Experimental Protocols

Protocol A: Absolute Purity Assignment via qNMR (The Gold Standard)

Principle: Unlike chromatography, Quantitative NMR (qNMR) response is independent of the analyte's extinction coefficient. This is the only self-validating method for non-compendial standards.

Materials:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P2O5.

  • Solvent: DMSO-d6 (prevents hydroxyl proton exchange broadening).

Workflow:

  • Weighing: Accurately weigh ~20 mg of Cyclopropyl(3-methoxyphenyl)methanol and ~10 mg of Maleic Acid into the same vial. Record weights to 0.001 mg.

  • Acquisition: Acquire 1H-NMR (400 MHz or higher).

    • Relaxation Delay (D1): Set to ≥ 5 × T1 (typically 60s) to ensure full relaxation.

    • Scans: 64 scans for S/N > 150.

  • Integration: Integrate the cyclopropyl ring protons (0.3–0.6 ppm, 4H) or the methoxy group (3.73 ppm, 3H) against the Maleic Acid olefinic protons (6.28 ppm, 2H).

  • Calculation:

    
    
    
Protocol B: Orthogonal Purity (HPLC-UV-MS)

Purpose: To detect organic impurities structurally related to the analyte (e.g., the ketone precursor).

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 210 nm (general) and 275 nm (selective for anisole ring).

  • Flow Rate: 1.0 mL/min.

Visualization: The Qualification Workflow

The following diagram illustrates the decision logic for qualifying the reference standard, ensuring scientific integrity (E-E-A-T).

Standard_Qualification Raw Raw Material (Vendor Grade) Identity Identity Check (1H-NMR, MS) Raw->Identity Purity_Screen Purity Screen (HPLC Area% + GC) Identity->Purity_Screen Purify Purification Required? (Recrystallization/Prep-HPLC) Purify->Purity_Screen Reprocess qNMR Absolute Potency (qNMR) *Primary Method* Purify->qNMR Pass (>99.0%) Purity_Screen->Purify MassBal Mass Balance Calculation (100% - Impurities - H2O - ROI) qNMR->MassBal Cross-Validation CoA Generate CoA (Assigned Purity w/ Uncertainty) qNMR->CoA Primary Value MassBal->CoA Data Concordance

Figure 1: Decision tree for elevating a raw chemical intermediate to a Qualified Reference Standard. Note the central role of qNMR for potency assignment.

References

  • Teo, T. L., et al. "Metrological traceability of purity values of organic reference materials." TrAC Trends in Analytical Chemistry, 2018. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation, 2005. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link

A Guide to Validating the Structure of Cyclopropyl(3-methoxyphenyl)methanol using COSY and HSQC NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture in solution. This guide provides an in-depth, technical comparison of two powerful two-dimensional (2D) NMR experiments, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), and their application in validating the structure of a key synthetic intermediate, Cyclopropyl(3-methoxyphenyl)methanol.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, demonstrating how these techniques, when used in concert, create a self-validating system for structural confirmation. By understanding the "why" behind the "how," researchers can more effectively apply these methods to their own molecules of interest.

The Challenge: Unambiguous Structure Elucidation

Cyclopropyl(3-methoxyphenyl)methanol presents a valuable case study for structural validation due to its distinct chemical moieties: a cyclopropyl ring, a substituted aromatic ring, a methoxy group, and a carbinol (CH-OH) group. While one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, spectral overlap and complex coupling patterns can often lead to ambiguity. 2D NMR techniques are essential to overcome these limitations.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are neighbors within a molecule, typically separated by two or three bonds.[1][2][3] This is invaluable for piecing together spin systems, such as the protons on the cyclopropyl ring and their connection to the carbinol proton.

HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons (¹H) and a heteronucleus, most commonly carbon-13 (¹³C).[4][5][6] This experiment is exceptionally sensitive and provides a clear picture of which protons are directly attached to which carbon atoms, resolving ambiguities that may arise from 1D spectra alone.

Experimental Design and Rationale

The strategic application of both COSY and HSQC provides a comprehensive and cross-validated structural assignment. The COSY experiment establishes the proton connectivity framework, while the HSQC experiment anchors these protons to their respective carbon atoms.

Logical Workflow for Structural Validation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_integration Data Integration & Validation A Acquire 1D ¹H NMR C Initial Peak Assignment (Chemical Shift & Integration) A->C B Acquire 1D ¹³C NMR B->C D Acquire ¹H-¹H COSY C->D Resolve Ambiguities E Acquire ¹H-¹³C HSQC C->E Resolve Ambiguities F Correlate COSY Cross-Peaks (Identify Spin Systems) D->F G Correlate HSQC Cross-Peaks (Assign C-H Pairs) E->G H Combine 1D, COSY & HSQC Data F->H G->H I Unambiguous Structural Validation H->I

Caption: Workflow for structural validation using 1D and 2D NMR.

Predicted NMR Data for Cyclopropyl(3-methoxyphenyl)methanol

Before delving into the 2D spectral analysis, it is crucial to predict the expected chemical shifts based on the known effects of the functional groups.

Proton (¹H) Environment Predicted Chemical Shift (ppm) Carbon (¹³C) Environment Predicted Chemical Shift (ppm)
Cyclopropyl CH₂ (4H)0.3 - 0.8Cyclopropyl CH₂5 - 15
Cyclopropyl CH (1H)1.0 - 1.5Cyclopropyl CH10 - 20
Methine CH-OH (1H)4.5 - 5.0Methine CH-OH70 - 80
Methoxy OCH₃ (3H)3.7 - 3.9Methoxy OCH₃55 - 60[7]
Aromatic CH (4H)6.7 - 7.3Aromatic CH110 - 130
Aromatic C-O & C-CAromatic C-O & C-C130 - 160

Note: These are approximate ranges and can be influenced by the solvent and other factors.[8][9][10][11]

COSY Analysis: Mapping the Proton Framework

The COSY spectrum reveals correlations between protons that are coupled to each other.[12][13] Diagonal peaks represent the 1D ¹H NMR spectrum, while the off-diagonal cross-peaks are the key to identifying coupled protons.

Expected COSY Cross-Peaks for Cyclopropyl(3-methoxyphenyl)methanol:

  • Cyclopropyl Ring: Cross-peaks will be observed between the methine proton of the cyclopropyl ring and the diastereotopic methylene protons on the same ring. This confirms the integrity of the three-membered ring system.

  • Carbinol to Cyclopropyl: A crucial cross-peak is expected between the carbinol methine proton (CH-OH) and the methine proton of the cyclopropyl ring. This correlation definitively establishes the connection between the cyclopropyl group and the benzylic alcohol moiety.

  • Aromatic Ring: Protons on the aromatic ring will show correlations to their immediate neighbors, allowing for the assignment of the substitution pattern. For a 3-substituted pattern, specific ortho and meta couplings will be observed.

HSQC Analysis: Anchoring Protons to the Carbon Skeleton

The HSQC experiment provides a direct link between each proton and the carbon atom it is attached to.[14][15] Each peak in the 2D spectrum corresponds to a C-H bond.

Expected HSQC Correlations for Cyclopropyl(3-methoxyphenyl)methanol:

  • Cyclopropyl Group: The protons of the cyclopropyl ring will show correlations to their respective carbon signals in the aliphatic region of the ¹³C spectrum.

  • Carbinol Group: The carbinol methine proton will correlate to the carbon signal in the 70-80 ppm range, characteristic of a carbon atom single-bonded to an oxygen.

  • Methoxy Group: A strong correlation will be observed between the singlet signal of the methoxy protons and the corresponding carbon signal around 55-60 ppm.[7]

  • Aromatic Ring: Each aromatic proton will correlate to its directly attached aromatic carbon in the 110-130 ppm region. Quaternary carbons (those without attached protons) will not appear in the HSQC spectrum.

Data Integration: The Power of Combined Analysis

The true strength of this approach lies in the integration of data from both COSY and HSQC experiments.

  • Start with a well-resolved proton signal. For instance, the carbinol methine proton is often a distinct multiplet.

  • Use the COSY spectrum to "walk" along the carbon chain. From the carbinol proton, a COSY cross-peak will identify the adjacent cyclopropyl methine proton.

  • Use the HSQC spectrum to identify the carbon atoms. The HSQC will show which carbon the carbinol proton is attached to and which carbon the cyclopropyl methine proton is attached to.

  • Repeat this process for all spin systems. By systematically moving through the COSY and HSQC data, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus validating the proposed structure.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of Cyclopropyl(3-methoxyphenyl)methanol in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

¹H-¹H COSY:

  • Tune and shim the spectrometer for the sample.

  • Use a standard COSY pulse sequence (e.g., cosygp).

  • Acquire data with a spectral width of 10-12 ppm in both dimensions.

  • Collect 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

  • Process the data with a sine-bell window function in both dimensions.

¹H-¹³C HSQC:

  • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Set the ¹H spectral width to 10-12 ppm and the ¹³C spectral width to 160-180 ppm.

  • Collect 256-512 increments in the indirect dimension (t₁) with 16-32 scans per increment.

  • Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.

  • Process the data with a sine-bell window function in the direct dimension and a squared sine-bell in the indirect dimension.

Conclusion

The combination of COSY and HSQC NMR spectroscopy provides a robust and reliable method for the structural validation of complex organic molecules like Cyclopropyl(3-methoxyphenyl)methanol. COSY delineates the proton-proton connectivity, while HSQC definitively assigns protons to their corresponding carbons. This dual-pronged approach eliminates the ambiguities often present in 1D NMR analysis, ensuring the high degree of certainty required in research, and particularly in the rigorous environment of drug development. By following the logical workflow and experimental protocols outlined in this guide, researchers can confidently and efficiently confirm the structures of their target compounds.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • 2D NMR Spectroscopy: COSY. Scribd.
  • Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts.
  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments.
  • Methoxy groups just stick out. ACD/Labs.
  • Measuring methods available and examples of their applications COSY (COrrel
  • Heteronuclear single quantum coherence spectroscopy. Wikipedia.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • Cyclopropyl(3-methoxy-5-methylphenyl)methanol. PubChem.
  • HSQC and HMBC. Columbia University NMR Core Facility.
  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis.
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • 1H NMR Chemical Shift.
  • 1H NMR Chemical Shifts for Common Functional Groups.
  • Tables For Organic Structure Analysis.

Sources

Safety Operating Guide

Proper Disposal Procedures: Cyclopropyl(3-methoxyphenyl)methanol

[1]

Executive Summary

Cyclopropyl(3-methoxyphenyl)methanol (CAS: 79134-93-3) is a functionalized secondary alcohol containing a strained cyclopropyl ring and an electron-rich methoxybenzene moiety. While primarily classified as an organic irritant, its disposal requires specific attention to acid sensitivity due to the cyclopropylcarbinyl system.

Immediate Disposal Directive:

  • Primary Waste Stream: Non-Halogenated Organic Solvents (High BTU).

  • Critical Restriction: DO NOT mix with strong acids (e.g., concentrated

    
    , 
    
    
    ) or acidic waste streams. Acid-catalyzed rearrangement of the cyclopropyl group is exothermic and can pressurize waste containers.
  • RCRA Classification: Generally D001 (Ignitable) if in flammable solvent; otherwise, classify as Non-Regulated Organic Waste unless characteristic toxicity is determined.

Chemical Profile & Hazard Analysis

To ensure safe handling, you must understand the causality behind the hazards. We do not simply follow rules; we manage energy and reactivity.

PropertySpecificationOperational Implication
CAS Number 79134-93-3Use for waste manifesting and inventory tracking.
Physical State Liquid (Standard)Risk of splashing; requires secondary containment during transfer.
Functional Groups Cyclopropyl, Benzyl Alcohol, MethoxyCyclopropyl: High ring strain (~27.5 kcal/mol). Alcohol: Flammability/Combustibility.[1][2][3][4]
Reactivity Acid-SensitiveRisk: Acid-catalyzed rearrangement to homoallylic or cyclobutyl cations is exothermic.
Flash Point

(Predicted)
Combustible. Treat as flammable when in organic solution.
The Mechanism of Hazard (Why Segregation Matters)

The cyclopropylcarbinyl cation is a non-classical carbocation. In the presence of strong acids, this molecule undergoes rapid rearrangement (ring opening or expansion). In a closed waste drum, the heat generated from this rearrangement—combined with the volatility of the solvent matrix—can lead to thermal runaway or container over-pressurization .

Scientist-to-Scientist Note: Never underestimate the ring strain energy of a cyclopropyl group. Treat this compound as a "latent heat source" if exposed to acidic conditions.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization

Before moving the vessel, determine the matrix of the waste.

  • Pure Substance: Expired or off-spec neat liquid.

  • Reaction Mixture: Dissolved in solvent (e.g., DCM, Ethyl Acetate, Methanol).

  • Trace Residue: Empty vials or heavily contaminated glassware.

Phase 2: Pre-Treatment (Quenching)

Applicable if the waste is part of a crude reaction mixture containing reagents.

  • Verify pH: Dip a chemically resistant pH strip into the waste mixture.

  • Neutralize: If pH < 5, slowly add Saturated Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    ) until pH is neutral (pH 6-8).
    • Why? To prevent acid-catalyzed decomposition in the storage drum.

  • Separate Phases: If an aqueous quench was used, separate the organic layer. The aqueous layer (if non-toxic) may go to aqueous waste; the organic layer containing the Cyclopropyl(3-methoxyphenyl)methanol goes to the organic stream.

Phase 3: Segregation & Packaging
Scenario A: Solution/Liquid Waste (Most Common)
  • Select Container: High-Density Polyethylene (HDPE) or Glass Jerrycan.

    • Avoid: Metal cans if the solution is potentially corrosive or wet.

  • Stream Selection: Non-Halogenated Organic .

    • Exception: If dissolved in Dichloromethane (DCM) or Chloroform, use the Halogenated stream. The solute itself does not dictate the stream; the solvent volume does.

  • Labeling:

    • Label as "Hazardous Waste - Organic Solvent."

    • List constituents: "Methanol (Solvent), Cyclopropyl(3-methoxyphenyl)methanol (Solute)."

    • Check "Flammable" and "Irritant" pictograms.[5]

Scenario B: Pure/Neat Chemical
  • Lab Pack: Place the original closed container into a larger shipping drum (Lab Pack) filled with absorbent material (vermiculite).

  • Inventory: Log the exact mass on the drum inventory sheet.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points for disposing of this specific compound, emphasizing the acid-check step.

DisposalWorkflowStartWaste: Cyclopropyl(3-methoxyphenyl)methanolStateCheckDetermine State & PurityStart->StateCheckIsPurePure / Neat Liquid?StateCheck->IsPureInSolutionIn Solution?IsPure->InSolutionNoLabPackLab Pack (Solid/Neat)Tag: Organic IrritantIsPure->LabPackYesAcidCheckCRITICAL: Is pH < 5?InSolution->AcidCheckYesNeutralizeNeutralize with NaHCO3/Et3NAcidCheck->NeutralizeYes (Acidic)SolventTypeSolvent Type?AcidCheck->SolventTypeNo (Neutral/Basic)Neutralize->SolventTypeHaloWasteHalogenated Waste Stream(e.g., DCM, Chloroform)SolventType->HaloWasteHalogenated SolventNonHaloWasteNon-Halogenated Waste Stream(e.g., MeOH, EtOAc)SolventType->NonHaloWasteNon-Halogenated Solvent

Caption: Operational workflow for segregating cyclopropyl carbinol waste. Note the critical pH check to prevent exothermic rearrangement in storage drums.

Regulatory Compliance (US/Global Context)

US EPA (RCRA)
  • Waste Code Determination:

    • D001 (Ignitable): If the waste mixture has a flash point

      
       (140°F). This is the most likely code if the compound is in common organic solvents.
      
    • Not Listed: This specific CAS is not P-listed (Acutely Toxic) or U-listed (Toxic) by default. However, the generator is responsible for determining characteristics.

  • Empty Containers:

    • Follow the "RCRA Empty" rule (40 CFR 261.7). Triple rinse the container with a solvent capable of dissolving the residue (e.g., acetone). Pour rinsate into the organic waste stream. Deface the label and discard the glass in "Glass Waste" or "Recycling" (if permitted).

Transport (DOT/IATA)
  • If shipping waste off-site, it generally falls under:

    • UN 1993 , Flammable liquids, n.o.s. (if in solvent).[6]

    • UN 3082 , Environmentally hazardous substance, liquid, n.o.s. (if pure and deemed toxic to aquatic life).[1]

Emergency Contingencies

Spill Response (Small Scale < 500 mL):

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels if the mixture contains strong oxidizers.

  • Clean: Wipe area with acetone, then soap and water.

  • Dispose: Place all spill debris into a heavy-duty plastic bag, seal, and tag as "Hazardous Waste - Debris (Contaminated with Organic Irritant)."

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Cyclopropyl(3-methoxyphenyl)methanol. Retrieved from (Search CAS: 79134-93-3).

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from .

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from .

  • National Institutes of Health (NIH) PubChem. (n.d.). Compound Summary: Cyclopropyl(3-methoxyphenyl)methanol.[7] Retrieved from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.